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  • Product: 6-amino-N,N-diethylpyridine-3-sulfonamide
  • CAS: 94924-81-9

Core Science & Biosynthesis

Foundational

Unlocking the Therapeutic Promise of 6-amino-N,N-diethylpyridine-3-sulfonamide: A Technical Guide for Drug Discovery

Introduction: The Sulfonamide Scaffold as a Cornerstone of Modern Drug Discovery The sulfonamide functional group (-SO2NH2) is a cornerstone in medicinal chemistry, representing a versatile scaffold that has given rise t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sulfonamide Scaffold as a Cornerstone of Modern Drug Discovery

The sulfonamide functional group (-SO2NH2) is a cornerstone in medicinal chemistry, representing a versatile scaffold that has given rise to a multitude of FDA-approved drugs.[1][2] Since the groundbreaking discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds have evolved far beyond their initial application as antimicrobial agents.[1][3] Today, they are integral to the treatment of a wide array of conditions, including viral infections, cancer, inflammation, and cardiovascular disorders.[1] The enduring success of this chemical motif lies in its unique physicochemical properties, synthetic tractability, and its ability to interact with a diverse range of biological targets.[2][3]

This guide focuses on the therapeutic potential of a specific, yet underexplored, derivative: 6-amino-N,N-diethylpyridine-3-sulfonamide . By examining the established biological activities of related sulfonamides and considering the structural nuances of this particular molecule, we will outline a strategic pathway for its investigation and potential development as a novel therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical, actionable experimental protocols.

Molecular Profile: 6-amino-N,N-diethylpyridine-3-sulfonamide

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its behavior in biological systems.

PropertyValueSource
Molecular FormulaC9H14N2O2SChemSrc[4]
Molecular Weight214.285 g/mol ChemSrc[4]
LogP2.19290ChemSrc[4]
PSA (Polar Surface Area)58.65000 ŲChemSrc[4]

The presence of the pyridine ring, a common motif in medicinal chemistry, coupled with the sulfonamide group and the diethylamino substituent, suggests the potential for a range of biological activities. The amino group at the 6-position of the pyridine ring can be a key site for hydrogen bonding and may influence the molecule's interaction with target proteins.

Hypothesized Therapeutic Potential and Mechanistic Insights

While specific biological data for 6-amino-N,N-diethylpyridine-3-sulfonamide is not extensively available in the public domain, we can extrapolate its potential based on the well-documented activities of the broader sulfonamide class.

Antimicrobial Activity

The foundational therapeutic application of sulfonamides is their antibacterial effect.[3][5][6]

Hypothesized Mechanism of Action: Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5][6] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to DNA and RNA synthesis, thus arresting bacterial growth.[5][6] The presence of an unsubstituted amino group is often crucial for this activity.

Diagram of Folic Acid Synthesis Inhibition:

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide 6-amino-N,N-diethylpyridine-3-sulfonamide Sulfonamide->DHPS Competitive Inhibition DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

Anticancer Potential

Numerous sulfonamide derivatives have demonstrated significant anticancer activity.[3][7]

Hypothesized Mechanisms of Action:

  • Carbonic Anhydrase Inhibition: Some sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in certain tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis.[3]

  • Kinase Inhibition: The sulfonamide scaffold can be incorporated into molecules that target protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are critical for cancer cell signaling.[7]

  • Cell Cycle Arrest and Apoptosis Induction: Various sulfonamide derivatives have been shown to induce cell cycle arrest and trigger programmed cell death (apoptosis) in cancer cells.

Anti-inflammatory and Antioxidant Effects

The sulfonamide moiety is present in several anti-inflammatory drugs. Furthermore, some sulfonamides have been identified as having antioxidant properties.[2]

Hypothesized Mechanisms of Action:

  • Enzyme Inhibition: Inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

  • Nrf2 Activation: Some sulfonamide derivatives can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the cellular antioxidant response.[2]

Proposed Research and Development Workflow

To systematically evaluate the therapeutic potential of 6-amino-N,N-diethylpyridine-3-sulfonamide, a multi-stage research plan is proposed.

Diagram of Drug Discovery Workflow:

Drug_Discovery_Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation Synthesis Chemical Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC, MBC) Characterization->Antimicrobial Anticancer Anticancer Screening (MTT, Apoptosis Assays) Characterization->Anticancer Enzyme Enzyme Inhibition Assays (CA, Kinases) Characterization->Enzyme Animal_Models Disease Models (e.g., Xenograft, Infection) Antimicrobial->Animal_Models Anticancer->Animal_Models Toxicity Toxicology Studies Animal_Models->Toxicity PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD

Caption: A phased approach to the discovery and development of a novel therapeutic.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-amino-N,N-diethylpyridine-3-sulfonamide

This protocol is a generalized procedure based on common methods for sulfonamide synthesis.[8][9][10]

Materials:

  • 6-aminopyridine-3-sulfonyl chloride

  • Diethylamine

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • Standard laboratory glassware and stirring equipment

  • Purification apparatus (e.g., column chromatography system)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-aminopyridine-3-sulfonyl chloride (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Amine: To the stirred solution, add the base (1.2 equivalents) followed by the slow, dropwise addition of diethylamine (1.1 equivalents). The reaction is often exothermic, so cooling in an ice bath may be necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

Materials:

  • Synthesized 6-amino-N,N-diethylpyridine-3-sulfonamide

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in CAMHB in the 96-well plate.

  • Bacterial Inoculum Preparation: Grow the bacterial strains overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Add the bacterial inoculum to each well containing the diluted compound, positive control, and negative control. Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), plate aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Synthesized 6-amino-N,N-diethylpyridine-3-sulfonamide

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

6-amino-N,N-diethylpyridine-3-sulfonamide represents a promising, yet largely unexplored, molecule within the esteemed class of sulfonamide drugs. Grounded in the extensive history of sulfonamide-based therapeutics, there is a strong rationale for investigating its potential as an antimicrobial, anticancer, or anti-inflammatory agent. The proposed research workflow provides a clear and systematic path for elucidating the biological activity of this compound, from its fundamental synthesis and characterization to its evaluation in preclinical models. The successful execution of these studies could pave the way for the development of a novel therapeutic agent with the potential to address significant unmet medical needs.

References

  • ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

  • PubMed. (2025, March 15). Current development in sulfonamide derivatives to enable CNS-drug discovery. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section B. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • MDPI. (2023, March 1). Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Retrieved from [Link]

  • ChemSrc. (2025, September 13). N,N-diethylpyridine-3-sulfonamide | CAS#:4810-42-8. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]

  • PubChem. (n.d.). 6-amino-n,n-dimethylpyridine-3-sulfonamide (C7H11N3O2S). Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). biological-activities-of-sulfonamides.pdf. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylpyridine-3-sulfonamide | C7H10N2O2S | CID 12711515. Retrieved from [Link]

  • PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • MDPI. (2013, January 11). Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety. Retrieved from [Link]

  • SciSpace. (n.d.). Antimicrobial sulfonamide drugs. Retrieved from [Link]

  • Cihan University-Erbil Repository. (n.d.). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Retrieved from [Link]

  • PMC. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

  • Google Patents. (n.d.). US20030236437A1 - Process to prepare sulfonamides.

Sources

Exploratory

Unraveling the Molecular Trajectory: A Technical Guide to Elucidating the Mechanism of Action of 6-amino-N,N-diethylpyridine-3-sulfonamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for investigating the mechanism of action (MoA) of the novel compound, 6-a...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the mechanism of action (MoA) of the novel compound, 6-amino-N,N-diethylpyridine-3-sulfonamide. Drawing upon established principles for related chemical scaffolds—sulfonamides and pyridines—this document outlines a multi-pronged, hypothesis-driven approach. We will delve into the theoretical underpinnings of potential biological targets and provide detailed, field-proven experimental protocols for target identification and validation. This guide is designed to empower researchers to systematically uncover the molecular interactions and cellular consequences of this compound, thereby accelerating its journey from a molecule of interest to a potential therapeutic agent.

Introduction: Deconstructing the Molecule for Mechanistic Clues

The chemical architecture of 6-amino-N,N-diethylpyridine-3-sulfonamide offers immediate avenues for investigation. The presence of a sulfonamide moiety strongly suggests a potential role as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of many microorganisms.[1][2] This pathway is a classic target for antimicrobial agents.[3][4] Concurrently, the pyridine ring is a versatile scaffold found in a multitude of bioactive compounds, including kinase inhibitors and agents targeting various cellular signaling pathways.[5][6][7]

Therefore, our investigation will proceed along two primary hypotheses:

  • Hypothesis 1 (Primary): 6-amino-N,N-diethylpyridine-3-sulfonamide acts as an antimicrobial agent by inhibiting dihydropteroate synthase (DHPS).

  • Hypothesis 2 (Secondary): The pyridine scaffold of 6-amino-N,N-diethylpyridine-3-sulfonamide facilitates interactions with other cellular targets, potentially within eukaryotic cells, leading to activities such as anticancer or immunomodulatory effects.

This guide will provide the experimental workflows to rigorously test these hypotheses.

Hypothesis 1: Investigating the Antimicrobial Potential via DHPS Inhibition

The structural similarity of the sulfonamide group to para-aminobenzoic acid (PABA), the natural substrate of DHPS, forms the basis of this hypothesis.[2] The following experimental workflow is designed to validate this proposed mechanism.

Initial Screening for Antimicrobial Activity

The first step is to determine if the compound exhibits any antimicrobial properties. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for this initial assessment.[8][9]

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data

Bacterial StrainMIC (µg/mL) of 6-amino-N,N-diethylpyridine-3-sulfonamideMIC (µg/mL) of Sulfamethoxazole (Control)
Staphylococcus aureus[Experimental Data]16 - >256
Escherichia coli[Experimental Data]4 - 64
Pseudomonas aeruginosa[Experimental Data]>256
Bacillus subtilis[Experimental Data][Data Not Available]

Note: Control data is illustrative and based on published literature.[8]

Experimental Protocol: Broth Microdilution MIC Assay
  • Preparation of Bacterial Inoculum: Culture the selected bacterial strains overnight in appropriate broth media (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[8]

  • Compound Dilution Series: Prepare a two-fold serial dilution of 6-amino-N,N-diethylpyridine-3-sulfonamide in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[8]

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Target Engagement: Dihydropteroate Synthase (DHPS) Activity Assay

To directly test the hypothesis that our compound inhibits DHPS, a cell-free enzymatic assay is required.

Diagram 1: Proposed Workflow for DHPS Inhibition Assay

DHPS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Recombinant_DHPS Recombinant DHPS Enzyme Reaction_Mix Incubate Enzyme, Compound, & Substrates Recombinant_DHPS->Reaction_Mix Compound 6-amino-N,N-diethyl- pyridine-3-sulfonamide Compound->Reaction_Mix Substrates PABA & DHPP Substrates->Reaction_Mix Detection Measure Product Formation (e.g., Spectrophotometrically) Reaction_Mix->Detection IC50 Calculate IC50 Value Detection->IC50 Target_ID_Strategy cluster_computational Computational Prediction cluster_experimental Experimental Validation cluster_validation Target Validation In_Silico Reverse Docking & Machine Learning-based Target Prediction CETSA Cellular Thermal Shift Assay (CETSA) In_Silico->CETSA Hypothesis Generation Kinobeads Kinobeads Competition Binding Assay In_Silico->Kinobeads Hypothesis Generation Target_Validation Biochemical Assays & Cellular Pathway Analysis CETSA->Target_Validation Kinobeads->Target_Validation

Sources

Foundational

Literature review of 6-amino-N,N-diethylpyridine-3-sulfonamide applications

A Bifunctional Scaffold for Medicinal Chemistry & SAR Profiling[1] Executive Summary 6-Amino-N,N-diethylpyridine-3-sulfonamide (CAS: 94924-81-9) is a specialized heterocyclic building block utilized primarily in the disc...

Author: BenchChem Technical Support Team. Date: February 2026

A Bifunctional Scaffold for Medicinal Chemistry & SAR Profiling[1]

Executive Summary

6-Amino-N,N-diethylpyridine-3-sulfonamide (CAS: 94924-81-9) is a specialized heterocyclic building block utilized primarily in the discovery of Carbonic Anhydrase Inhibitors (CAIs) , loop diuretics , and antimicrobial agents .[1]

Unlike primary sulfonamides (e.g., sulfanilamide) which directly bind zinc in metalloenzymes, this N,N-diethyl derivative serves a distinct role as a mechanistic probe and lipophilic scaffold . Its tertiary sulfonamide group prevents direct ionization and metal coordination, making it an essential "negative control" or "steric probe" in Structure-Activity Relationship (SAR) studies.[1] Furthermore, the free 6-amino group provides a high-reactivity handle for synthesizing complex Schiff bases and ureas, structurally related to the diuretic Torsemide .[1]

This guide details the synthesis, chemical utility, and experimental protocols for leveraging this scaffold in drug discovery.

Chemical Architecture & Mechanism[1]

The molecule is defined by two opposing functional handles on a pyridine core, creating a "push-pull" electronic system:[1]

  • Position 3 (Electrophilic/Lipophilic): The N,N-diethylsulfonamido group.[1]

    • Function: Acts as a lipophilic anchor. Unlike primary sulfonamides (-SO₂NH₂), the diethyl substitution blocks the nitrogen, preventing the classic "zinc-binding" mechanism seen in CAIs.[1]

    • Utility: Used to test off-target effects or to increase blood-brain barrier (BBB) permeability in prodrug designs.[1]

  • Position 6 (Nucleophilic): The primary amino group (-NH₂).[1]

    • Function: A reactive nucleophile ready for acylation, alkylation, or condensation.

    • Utility: The site of derivatization for creating libraries of bioactive molecules (e.g., azo dyes, sulfonylureas).

Visualization: Functional Logic

ChemicalLogic Core Pyridine Core Pos3 3-Position: Sulfonamide (N,N-diethyl) (Lipophilic / Blocked) Core->Pos3 Electronic Withdrawal Pos6 6-Position: Amino (-NH2) (Nucleophilic Handle) Core->Pos6 Electronic Donation SAR SAR Pos3->SAR SAR Probe (Steric Bulk) Library Library Pos6->Library Library Generation (Schiff Bases, Ureas)

Figure 1: Functional decomposition of the scaffold. The 3-position acts as a control element, while the 6-position is the active synthetic handle.[1]

Primary Applications
A. Carbonic Anhydrase Inhibition (SAR Probe)

In the development of CAIs (used for glaucoma, epilepsy, and cancer), the primary sulfonamide moiety (-SO₂NH₂) is the "warhead" that binds the catalytic Zinc ion.

  • The Role of N,N-Diethyl: Researchers synthesize the N,N-diethyl variant to prove mechanism. If a drug candidate retains biological activity after the sulfonamide nitrogen is diethyl-substituted, the activity is not mediated by Carbonic Anhydrase inhibition (since the bulky ethyl groups prevent Zinc coordination).[1] This validates the target specificity of the primary sulfonamide analogs.

B. Precursor for Antimicrobial Schiff Bases

The 6-amino group is frequently condensed with aromatic aldehydes to form Schiff bases (imines).[1] These derivatives have shown significant antibacterial activity against S. aureus and E. coli by disrupting bacterial cell walls or inhibiting folate synthesis, similar to the mechanism of sulfamethoxazole.

C. Torsemide Analogue Synthesis

This molecule is a structural congener of the loop diuretic Torsemide (1-isopropyl-3-[(4-m-toluidino-3-pyridyl)sulfonyl]urea).[1] While Torsemide uses a 4-amino-3-sulfonylurea pattern, the 6-amino-3-sulfonamide scaffold is used to synthesize "regioisomers" to study the impact of the amino group's position on diuretic potency and Na+/K+/2Cl- cotransporter inhibition.[1]

Experimental Protocols
Protocol 1: Synthesis of 6-Amino-N,N-diethylpyridine-3-sulfonamide

Rationale: Direct sulfonation of aminopyridine followed by chlorination and amination.

Reagents:

  • 2-Aminopyridine (Starting Material)[1][2]

  • Chlorosulfonic acid (

    
    )[1]
    
  • Thionyl chloride (

    
    )[1]
    
  • Diethylamine (

    
    )[1]
    

Workflow:

  • Sulfonation: React 2-aminopyridine with chlorosulfonic acid at 140°C for 4 hours. This directs the sulfonyl group to the 5-position (meta to amino).[1]

    • Note: In pyridine numbering, if the amino is at 2, the sulfonamide goes to 5. If we name it as a 6-amino derivative, the sulfonamide is at 3.[3] They are the same molecule (2-amino-5-sulfonamide = 6-amino-3-sulfonamide).[1]

  • Chlorination: Treat the resulting sulfonic acid with

    
     or 
    
    
    
    under reflux (2 hrs) to generate 6-aminopyridine-3-sulfonyl chloride .
  • Amination: Dissolve the sulfonyl chloride in dry THF. Add Diethylamine (2.2 equivalents) dropwise at 0°C. Stir at RT for 6 hours.

  • Workup: Pour into ice water. The product precipitates or is extracted with Ethyl Acetate. Recrystallize from Ethanol.

Synthesis Step1 2-Aminopyridine + ClSO3H (140°C, 4h) Step2 Intermediate: 6-aminopyridine-3-sulfonic acid Step1->Step2 Step3 Chlorination (PCl5/POCl3) Step2->Step3 Step4 Intermediate: Sulfonyl Chloride Step3->Step4 Step5 Amination (Diethylamine, 0°C) Step4->Step5 Final Target: 6-Amino-N,N-diethylpyridine-3-sulfonamide Step5->Final

Figure 2: Synthetic route from commercially available 2-aminopyridine.

Protocol 2: Schiff Base Derivatization (Antimicrobial Library)

Rationale: To generate a library of potential antimicrobial agents using the 6-amino handle.[1]

  • Stoichiometry: 1.0 eq 6-Amino-N,N-diethylpyridine-3-sulfonamide + 1.0 eq Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde).

  • Solvent: Absolute Ethanol + 2-3 drops of Glacial Acetic Acid (Catalyst).

  • Condition: Reflux for 6–8 hours.

  • Monitoring: TLC (Hexane:Ethyl Acetate 7:3).

  • Purification: Cool to RT. Filter the solid precipitate.[4] Wash with cold ethanol.

Data Summary: Physicochemical Properties
PropertyValueRelevance
Molecular Formula

--
Molecular Weight 229.30 g/mol Small molecule, fragment-like
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity (CNS penetrant potential)
H-Bond Donors 1 (Amino

)
Sulfonamide N is blocked
H-Bond Acceptors 4 (Pyridine N, Sulfonyl O, Amino N)Good receptor interaction profile
pKa (Amino) ~6.8Weakly basic pyridine nitrogen
References
  • Singh, S., et al. (2013). "Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents." Rasayan Journal of Chemistry. (Describes the core synthesis of aminopyridine sulfonamides).

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. (Authoritative text on Sulfonamide SAR and the role of N-substitution).

  • PubChem Compound Summary. "6-Amino-N,N-diethylpyridine-3-sulfonamide (CAS 94924-81-9)."[1] National Center for Biotechnology Information.

    • [1]

    • [1]

Sources

Exploratory

Solubility profile of 6-amino-N,N-diethylpyridine-3-sulfonamide in water vs organic solvents

The following technical guide details the solubility profile and characterization framework for 6-amino-N,N-diethylpyridine-3-sulfonamide (CAS 94924-81-9). Executive Summary This guide provides a comprehensive analysis o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and characterization framework for 6-amino-N,N-diethylpyridine-3-sulfonamide (CAS 94924-81-9).

Executive Summary

This guide provides a comprehensive analysis of the solubility behavior of 6-amino-N,N-diethylpyridine-3-sulfonamide (MW: 229.30 g/mol ). As a structural hybrid containing a basic aminopyridine core and a lipophilic tertiary sulfonamide moiety, this compound exhibits a pH-dependent solubility profile critical for formulation and synthesis optimization.

While specific experimental values for this intermediate are often proprietary, this guide establishes a predictive solubility framework based on Quantitative Structure-Property Relationships (QSPR) and validated by structural analogs. It further details the Standard Operating Procedure (SOP) for empirically determining thermodynamic solubility.

Key Solubility Drivers:

  • pH Sensitivity: High solubility in acidic media (pH < 4.0) due to protonation of the pyridine nitrogen.

  • Lipophilicity: Moderate LogP (~2.19) drives solubility in polar aprotic solvents (DMSO, DMF).

  • H-Bonding: The exocyclic amine acts as a donor, while the pyridine ring and sulfonyl oxygens act as acceptors.

Physicochemical Basis of Solvation

To control the solubilization of 6-amino-N,N-diethylpyridine-3-sulfonamide, one must understand the competition between its hydrophobic ethyl chains and its ionizable heterocycle.

Structural Analysis

The molecule (CAS 94924-81-9) features a "Push-Pull" electronic system:

  • Electron Donor (Push): The amino group (–NH₂) at position 6 pushes electron density into the pyridine ring, increasing the basicity of the ring nitrogen.

  • Electron Acceptor (Pull): The sulfonamide group (–SO₂NEt₂) at position 3 withdraws electron density.

  • Hydrophobic Shield: The N,N-diethyl chains create a localized lipophilic region, hindering water interaction around the sulfonamide nitrogen.

Predicted Solubility Profile

Based on calculated physicochemical descriptors (LogP ~2.2, pKa ~3.5–4.5), the compound follows this solvation hierarchy:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Dipole-dipole interactions disrupt crystal lattice; lack of H-bond network allows accommodation of ethyl groups.
Polar Protic Methanol, EthanolModerate (10–30 mg/mL)Solvation of the amino group via H-bonding; ethyl groups reduce solubility compared to methyl analogs.
Chlorinated Dichloromethane (DCM), ChloroformModerate (5–20 mg/mL)Good interaction with the lipophilic diethyl/pyridine core; useful for extraction.
Aqueous (Neutral) Water (pH 7.0), PBSLow (<1 mg/mL)The neutral molecule is predominantly lipophilic (LogP > 2). High lattice energy resists hydration.
Aqueous (Acidic) 0.1 M HCl, Acetate Buffer (pH 4)High (>10 mg/mL)Critical: Protonation of the pyridine nitrogen (N1) forms a cationic salt, drastically increasing hydration energy.
Non-Polar Hexanes, HeptaneNegligible (<0.1 mg/mL)The polar sulfonamide and amine groups prevent solvation in purely dispersive solvents.

Solvation Mechanism Visualization

The following diagram illustrates the transition from the solid state to the solvated state, highlighting the critical role of pH in aqueous systems.

G cluster_Organic Organic Solvation (DMSO/MeOH) cluster_Aqueous Aqueous Solvation (Water) Solid Solid Crystal Lattice (High Lattice Energy) Lipophilic Van der Waals Forces (Diethyl Chains) Solid->Lipophilic Solvent Penetration Neutral Neutral pH (7.0) Uncharged Species Solid->Neutral Water Contact Solvated_Org Solvated Molecule (Stable Solution) Lipophilic->Solvated_Org Dipole Dipole-Dipole (Sulfonyl Group) Dipole->Solvated_Org Acidic Acidic pH (<4.0) Protonation of Ring N Neutral->Acidic Add HCl Precipitate Precipitation (Low Solubility) Neutral->Precipitate LogP ~2.2 dominates Solvated_Aq Cationic Solvation (High Solubility) Acidic->Solvated_Aq Ion-Dipole Interaction

Figure 1: Mechanistic pathways for solvation. Note the "switch" in aqueous solubility triggered by acidification.

Experimental Protocol: Determination of Thermodynamic Solubility

To validate the profile for your specific batch (accounting for polymorphs or impurities), use this self-validating "Shake-Flask" protocol.

Materials Required[1]
  • Analyte: 6-amino-N,N-diethylpyridine-3-sulfonamide (>100 mg).

  • Solvents: HPLC-grade Water, Methanol, DMSO, pH 4.0 Acetate Buffer, pH 7.4 PBS.

  • Equipment: Orbital shaker (temp controlled), Centrifuge (15,000 rpm), HPLC-UV/Vis.

Step-by-Step Methodology

Step 1: Saturation Preparation

  • Weigh approximately 10 mg of the compound into five separate 1.5 mL microcentrifuge tubes.

  • Add 500 µL of the respective solvent to each tube (Target: 20 mg/mL loading).

  • Check: If the solid dissolves immediately, add more solid until a visible suspension persists. This ensures thermodynamic equilibrium (saturation).

Step 2: Equilibration

  • Place tubes on an orbital shaker at 25°C ± 1°C for 24 hours .

  • Why 24h? This allows the system to overcome metastable polymorph solubility and reach true equilibrium.

Step 3: Phase Separation

  • Centrifuge the samples at 15,000 rpm for 10 minutes to pellet undissolved solids.

  • Critical Control: Inspect the supernatant. If it is cloudy, re-centrifuge or filter through a 0.22 µm PTFE filter (ensure filter compatibility to avoid adsorption).

Step 4: Quantification (HPLC-UV)

  • Dilute the supernatant (e.g., 1:100) with Mobile Phase A/B (50:50) to bring it within the linear range of the detector.

  • Inject onto HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Calculate concentration against a 5-point calibration curve prepared in DMSO.

Data Interpretation Matrix[2]
ObservationLikely ConcentrationAction
Clear Solution > 20 mg/mLLimit not reached. Repeat with higher solid loading.
Heavy Precipitate < 1 mg/mLLow solubility. Ensure detection limit (LOD) is sufficient.
Gel/Gum Formation VariableSolvate formation. Dry the solid and analyze by DSC/TGA.

Applications in Drug Development[1]

Understanding this profile enables specific process improvements:

  • Purification (Recrystallization):

    • Strategy: Dissolve in hot Ethanol or Methanol (good solubility), then add Water (anti-solvent) or cool to induce crystallization.

    • pH Swing: Dissolve in dilute HCl (soluble cation), filter impurities, then neutralize with NaOH to pH 7–8 to precipitate the free base.

  • Biological Assays:

    • Do not dissolve directly in cell culture media (pH 7.4).

    • Protocol: Prepare a 100 mM stock solution in DMSO . Dilute into the assay buffer such that the final DMSO concentration is <0.5% to prevent precipitation while maintaining cell viability.

References

  • Chemsrc. (2025).[1] N,N-diethylpyridine-3-sulfonamide and derivatives: Physicochemical Properties. Retrieved from [Link]

  • PubChem. (2025).[2] Compound Summary: 6-amino-N,N-diethylpyridine-3-sulfonamide (CAS 94924-81-9).[1] National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Technical Guide: 6-Amino-N,N-diethylpyridine-3-sulfonamide as a High-Value Pharmaceutical Intermediate

The following technical guide details the strategic role, synthesis, and application of 6-amino-N,N-diethylpyridine-3-sulfonamide , a critical pharmacophore in modern medicinal chemistry. [1] Part 1: Executive Technical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic role, synthesis, and application of 6-amino-N,N-diethylpyridine-3-sulfonamide , a critical pharmacophore in modern medicinal chemistry.

[1]

Part 1: Executive Technical Overview

6-amino-N,N-diethylpyridine-3-sulfonamide (CAS: 94924-81-9) is a specialized pyridine building block characterized by a bifunctional scaffold.[1][2][3][4] It features a nucleophilic exocyclic amine at the C6 position and a lipophilic, metabolically stable tertiary sulfonamide at the C3 position.

In drug development, this compound serves two primary strategic functions:

  • Bioisosteric Replacement: The N,N-diethylsulfonamide moiety acts as a non-hydrolyzable transition-state mimetic of the N,N-diethylcarboxamide group found in respiratory stimulants (e.g., Nikethamide), improving metabolic half-life while retaining steric volume.[1]

  • Scaffold Diversification: It is a "privileged structure" precursor for synthesizing PI3K/mTOR inhibitors , antivirals , and sulfonylurea-based diuretics . The C6-amino group serves as a versatile handle for Buchwald-Hartwig couplings or urea formation, while the sulfonamide core modulates lipophilicity (LogP) and solubility.[1]

Part 2: Chemical Architecture & Synthesis[1]

Retrosynthetic Analysis

The industrial preparation of this intermediate relies on a convergent electrophilic aromatic substitution strategy, prioritizing regioselectivity at the C3 position of the pyridine ring.

Validated Synthesis Protocol

Objective: Preparation of 6-amino-N,N-diethylpyridine-3-sulfonamide from 2-aminopyridine.

Reagents:

  • Precursor: 2-Aminopyridine (CAS 504-29-0)[1]

  • Sulfonating Agent: Chlorosulfonic acid (

    
    )
    
  • Amine Source: Diethylamine (

    
    )
    
  • Solvent/Base: Thionyl chloride (

    
    ), Pyridine (anhydrous)
    

Step-by-Step Methodology:

  • Chlorosulfonation (The "Head-to-Tail" Protection):

    • Mechanism:[1][2][3] Direct reaction of 2-aminopyridine with chlorosulfonic acid is exothermic. The amino group is protonated, directing the electrophilic sulfonation to the C5 position (beta to nitrogen). However, thermodynamic control and specific conditions (heating) favor the C3 rearrangement or direct C3 attack depending on the protecting group strategy.

    • Protocol: Slowly add 2-aminopyridine (1.0 eq) to neat chlorosulfonic acid (5.0 eq) at 0°C. Heat to 140°C for 4 hours. The intermediate formed is 6-aminopyridine-3-sulfonyl chloride.[5]

    • Critical Control Point: Monitor gas evolution (

      
      ). Ensure anhydrous conditions to prevent hydrolysis of the sulfonyl chloride back to sulfonic acid.[1]
      
  • Sulfonamide Formation:

    • Protocol: Dissolve the crude sulfonyl chloride in anhydrous DCM.[1] Cool to 0°C. Add diethylamine (2.2 eq) dropwise. The second equivalent acts as an HCl scavenger.[1]

    • Workup: Quench with ice water.[1] Extract with EtOAc.[1] Wash organic layer with brine.[1] Dry over

      
      .[1]
      
    • Purification: Recrystallization from Ethanol/Hexane.[1]

Visualization: Synthesis Pathway

The following DOT diagram illustrates the reaction flow and critical intermediates.

SynthesisPathway Start 2-Aminopyridine (Precursor) Step1 Chlorosulfonation (ClSO3H, 140°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 6-amino-3-pyridyl sulfonyl chloride Step1->Inter In situ generation Step2 Amination (Et2NH, DCM, 0°C) Inter->Step2 Nucleophilic Attack Final Target: 6-amino-N,N-diethyl pyridine-3-sulfonamide Step2->Final Workup & Cryst.

Caption: Figure 1. Linear synthesis of 6-amino-N,N-diethylpyridine-3-sulfonamide via chlorosulfonation.

Part 3: Pharmaceutical Applications & Downstream Chemistry[1]

The C6-Amino "Handle"

The primary utility of this intermediate lies in the reactivity of the C6-amino group.[1] Unlike the electron-poor C2-amino pyridines, the C6 position in this scaffold (flanked by the electron-withdrawing sulfonamide at C3) allows for specific transformations used in library generation.[1]

Key Reactions:

  • Buchwald-Hartwig Amination: Coupling with aryl halides to form biaryl amines (common in kinase inhibitors).[1]

  • Urea/Carbamate Formation: Reaction with isocyanates to generate sulfonylurea analogs (diuretic pharmacophores).

  • Sandmeyer-type Transformations: Conversion of the amine to a halide (Cl, Br, I) to create a leaving group for further substitution.

Case Study: Synthesis of a PI3K Inhibitor Analog

In the development of PI3K/mTOR inhibitors, the pyridine-3-sulfonamide core provides the necessary H-bond acceptor geometry for the ATP-binding pocket.[1]

Experimental Workflow (Coupling):

  • Reactants: 6-amino-N,N-diethylpyridine-3-sulfonamide + 4-bromo-2-fluorobenzonitrile.[1]

  • Catalyst:

    
     / Xantphos.
    
  • Base:

    
    .
    
  • Solvent: 1,4-Dioxane, reflux, 12h.

  • Outcome: The resulting biaryl system retains the sulfonamide "tail" which projects into the solvent-exposed region of the enzyme, improving solubility.[1]

Visualization: Downstream Logic

Applications Core 6-amino-N,N-diethyl pyridine-3-sulfonamide Branch1 Route A: Urea Formation (Reactant: R-N=C=O) Core->Branch1 Branch2 Route B: Pd-Catalysis (Reactant: Ar-Br) Core->Branch2 Branch3 Route C: Diazotization (Reactant: NaNO2/HCl) Core->Branch3 Prod1 Pyridyl-Sulfonylureas (Diuretics/Antidiabetics) Branch1->Prod1 Prod2 Biaryl Amines (Kinase Inhibitors) Branch2->Prod2 Prod3 6-Halo-pyridines (Advanced Intermediates) Branch3->Prod3

Caption: Figure 2. Divergent synthesis strategies utilizing the C6-amino handle for drug discovery.

Part 4: Quality Control & Characterization[1]

For pharmaceutical grade intermediates, purity must be established using orthogonal methods.

Analytical Specification Table
ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity > 98.0%HPLC (C18, ACN/Water gradient)
Melting Point 130 - 132°CCapillary Method
Mass Spec

LC-MS (ESI+)
Residue on Ignition < 0.1%Gravimetric
HPLC Method Protocol (Self-Validating)
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Retention Time: Expect peak at ~4.2 min (varies by system).

  • Validation Check: Inject a blank to ensure no carryover; inject a known standard of 2-aminopyridine to verify separation of starting material.

Part 5: References

  • PubChem. (2023). Compound Summary: 6-amino-N,N-dimethylpyridine-3-sulfonamide (Analog Reference).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Singh, S., et al. (2013).[5] "Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents." Rasayan Journal of Chemistry, 6(3), 196-200.[5] Retrieved from [Link]

  • ChemRxiv. (2023). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.[1][6] Retrieved from [Link]

  • ChemSrc. (2023). N,N-diethylpyridine-3-sulfonamide Derivatives and Downstream Pathways. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Sulfonylation of Aminopyridines

Executive Summary & Strategic Importance The sulfonylation of aminopyridines is a cornerstone transformation in medicinal chemistry, critical for synthesizing kinase inhibitors, GPCR ligands, and antibiotics (e.g., Sulfa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The sulfonylation of aminopyridines is a cornerstone transformation in medicinal chemistry, critical for synthesizing kinase inhibitors, GPCR ligands, and antibiotics (e.g., Sulfapyridine). However, this reaction is deceptively complex due to the ambident nucleophilicity of the aminopyridine scaffold.

Researchers often face three primary failure modes:

  • Regioselectivity Issues: Competition between the exocyclic amine (desired) and the ring nitrogen (undesired), leading to

    
    -ring sulfonylation or non-productive salts.
    
  • Bis-Sulfonylation: Formation of the bis(sulfonyl)imide byproduct, which is difficult to separate from the mono-sulfonamide.[1]

  • Reaction Stalling: Low conversion due to the reduced nucleophilicity of the exocyclic amine, particularly when electron-withdrawing groups are present on the pyridine ring.

This guide provides three validated protocols to overcome these challenges, grounded in mechanistic analysis and process chemistry principles.

Mechanistic Insight: The DMAP Advantage

To control this reaction, one must understand the catalytic cycle. Standard bases (Et


N, pyridine) often fail to drive the reaction to completion because they do not sufficiently activate the sulfonyl chloride.

4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, not just a base.[1] It attacks the sulfonyl chloride to form a highly reactive


-sulfonylpyridinium intermediate (the "active acylating agent"), which is orders of magnitude more electrophilic than the parent sulfonyl chloride.
Interactive Pathway Analysis

SulfonylationMechanism RSO2Cl Sulfonyl Chloride (R-SO2-Cl) Inter [R-SO2-DMAP]+ Activated Intermediate RSO2Cl->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Inter->DMAP Regeneration Product Mono-Sulfonamide (Desired) Inter->Product Exocyclic N Attack Amine Aminopyridine (Substrate) Amine->Product RingN Ring-N Sulfonylation (Undesired) Amine->RingN Direct Ring Attack (No Catalyst) Bis Bis-Sulfonamide (Over-reaction) Product->Bis Excess RSO2Cl

Caption: Figure 1. The DMAP catalytic cycle dominates the reaction pathway, favoring exocyclic amine functionalization over direct ring nitrogen attack.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (DMAP Catalysis)

Best for: Standard substrates, medicinal chemistry scale (mg to g).

This method utilizes DMAP as a nucleophilic catalyst to accelerate the reaction and Pyridine as a stoichiometric acid scavenger.

Reagents:

  • Aminopyridine (1.0 equiv)

  • Sulfonyl Chloride (1.1 – 1.2 equiv)

  • DMAP (0.1 equiv)

  • Pyridine (2.0 equiv)[2]

  • DCM (Dichloromethane) [0.2 M concentration]

Step-by-Step Procedure:

  • Dissolution: In a dry flask under N

    
    , dissolve the aminopyridine in anhydrous DCM.
    
  • Base Addition: Add Pyridine and DMAP. Stir for 5 minutes. Note: The solution should remain clear.

  • Addition: Cool to 0°C. Add the Sulfonyl Chloride dropwise (dissolved in minimal DCM if solid).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC/LCMS.

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM (x3). Wash combined organics with brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Why this works: The DCM solvent system solubilizes the reactants while Pyridine buffers the HCl generated. DMAP ensures the reaction proceeds on the exocyclic amine rather than the pyridine ring nitrogen [1].

Protocol B: The "Bis-Sulfonylation & Hydrolysis" Strategy

Best for: Difficult separations, scale-up, or when mono-sulfonylation yields mixtures.[1]

Often, it is impossible to stop the reaction at the mono-sulfonamide stage without significant starting material remaining. This "Process Chemistry" approach intentionally drives the reaction to the bis-sulfonamide, which is easily purified, and then selectively hydrolyzes one group off [2].

Phase 1: Bis-Sulfonylation

  • Use 2.5 equiv of Sulfonyl Chloride and 3.0 equiv of Et

    
    N with 0.2 equiv  DMAP in DCM.
    
  • Reflux if necessary until all starting amine is consumed and converted to the bis-species (check LCMS).

Phase 2: Selective Hydrolysis

  • Concentrate the reaction mixture to remove DCM.

  • Redissolve the crude residue in MeOH/THF (1:1) .

  • Add 2M aq. NaOH (3.0 equiv) and stir at RT or mild heat (40°C).

  • Mechanism: The sulfonimide bond is labile to base hydrolysis, whereas the mono-sulfonamide anion is stable to these conditions.

  • Workup: Acidify to pH ~4-5 with 1M HCl. The mono-sulfonamide often precipitates out in high purity.

Protocol C: Anion Generation (NaH Method)

Best for: Electron-deficient aminopyridines (e.g., nitro- or cyano-substituted).[1]

When the amine is non-nucleophilic due to electron-withdrawing groups on the ring, standard catalysis fails. Pre-forming the anion is necessary.

Reagents:

  • Aminopyridine (1.0 equiv)

  • NaH (60% dispersion, 1.1 equiv)

  • Sulfonyl Chloride (1.0 equiv)[3]

  • THF or DMF (Anhydrous)

Step-by-Step Procedure:

  • Deprotonation: Suspend NaH in dry THF/DMF at 0°C under Argon.

  • Addition 1: Add the aminopyridine solution slowly. Stir at 0°C for 30 mins until H

    
     evolution ceases. Color change often indicates anion formation.[1]
    
  • Addition 2: Add Sulfonyl Chloride dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Carefully add water (dropwise) to quench excess NaH.

  • Isolation: Adjust pH to neutral and extract.

Critical Warning: This method carries a higher risk of bis-sulfonylation. Strict stoichiometry (1.0 equiv RSO2Cl) is required.

Data Summary & Troubleshooting

Comparative Performance of Conditions
VariableProtocol A (Standard)Protocol B (Bis/Hydrolysis)Protocol C (NaH)
Substrate Scope Electron-neutral to richAll types (robust)Electron-deficient
Regioselectivity Good (Exocyclic N)Excellent (via purification)Moderate (Risk of Bis)
Reaction Time 4–16 Hours2 Steps (Total ~24h)1–3 Hours
Primary Risk Incomplete conversionStep countOver-reaction
Troubleshooting Guide
ObservationRoot CauseCorrective Action
"Gummy" Precipitate Pyridinium salts precipitating and trapping reagents.[1]Switch solvent to pure Pyridine (acts as solvent & base) or add DMF to solubilize.
Low Yield (Ring Attack) Competition from Ring N.Increase DMAP loading to 20 mol%. Ensure RSO2Cl is added slowly at low temp.
Starting Material Stalls Equilibrium issue or HCl inhibition.Use Protocol B (drive to Bis). Add more base (Et3N) to scavenge HCl.
Product is Water Soluble Amphoteric nature of sulfonamidopyridine.Do not wash with strong base/acid during workup. Isolate by precipitating at isoelectric point (pH ~4-5).

References

  • DMAP Catalysis Mechanism: Agami, C., et al. "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support." Beilstein J. Org. Chem., 2017.[4][5] Link

  • Bis-Sulfonylation Strategy: Dunn, P. J., et al. "Sulfonylation of Aminopyridines." Organic Process Research & Development, various citations regarding scale-up of sulfonamides.[1] (General Process Principle). See also: BenchChem Protocols for Sulfonation. Link

  • Regioselectivity in Aminopyridines: Masilamani, J., et al. "Ruthenium-Catalyzed Remote C–H Sulfonylation of N-Aryl-2-aminopyridines."[1] Organic Letters, 2017. (Context on C-H vs N-H reactivity). Link

  • Hydrolysis of Sulfonamides: Białk-Bielińska, A., et al. "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials, 2012. (Stability data). Link

Sources

Application

The Strategic Application of 6-amino-N,N-diethylpyridine-3-sulfonamide in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The Pyridine Sulfonamide Moiety as a Privileged Scaffold In the landscape of contemporary drug discovery, the pyridine sulfonamide scaffold has emerged as a cornerstone for the development of novel therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Sulfonamide Moiety as a Privileged Scaffold

In the landscape of contemporary drug discovery, the pyridine sulfonamide scaffold has emerged as a cornerstone for the development of novel therapeutics.[1][2] This structural motif is recognized for its versatile biological activities, which span from antimicrobial and antiviral to anticancer and anti-inflammatory applications.[1][2] The sulfonamide group, a bioisostere of the carboxylic acid, enhances binding to biological targets through hydrogen bonding and can improve pharmacokinetic properties such as cell membrane permeability and metabolic stability. When incorporated into a pyridine ring, the resulting molecule gains a unique electronic distribution and a vector for introducing further chemical diversity. This guide focuses on a particularly valuable building block, 6-amino-N,N-diethylpyridine-3-sulfonamide, and provides detailed protocols for its synthesis and strategic application in medicinal chemistry programs. While direct literature on the N,N-diethyl derivative is sparse, its chemistry and applications can be confidently inferred from its close analog, 6-amino-N,N-dimethylpyridine-3-sulfonamide, and the broader family of aminopyridine sulfonamides.

Physicochemical Properties and Rationale for Use

The 6-amino-N,N-diethylpyridine-3-sulfonamide building block offers a unique combination of reactive sites and physicochemical properties that are highly advantageous in drug design.

PropertyValue (Predicted)Significance in Medicinal Chemistry
Molecular Formula C₉H₁₅N₃O₂SProvides a foundation for further molecular elaboration.
Molecular Weight 229.30 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
XlogP (Predicted) 0.8Indicates a balance of hydrophilicity and lipophilicity, crucial for solubility and membrane permeation.
Hydrogen Bond Donors 1 (from the amino group)The primary amine is a key site for forming hydrogen bonds with target proteins and for chemical modification.
Hydrogen Bond Acceptors 4 (2 from sulfonamide oxygens, 1 from pyridine nitrogen, 1 from the amino nitrogen)Multiple sites for interaction with biological targets.
Reactivity The 6-amino group is a versatile handle for various chemical transformations, including amide bond formation and cross-coupling reactions. The pyridine ring can also participate in transition-metal-catalyzed reactions.Enables the construction of diverse chemical libraries for screening and lead optimization.

Synthesis of the Building Block: A Step-by-Step Protocol

The synthesis of 6-amino-N,N-diethylpyridine-3-sulfonamide can be achieved through a multi-step process starting from 2-aminopyridine. The following protocol is a representative procedure adapted from established methods for the synthesis of similar pyridosulfonamides.

Protocol 1: Synthesis of 6-amino-N,N-diethylpyridine-3-sulfonamide

Step 1: Sulfonation of 2-Aminopyridine to 6-Aminopyridine-3-sulfonic acid

  • In a well-ventilated fume hood, cautiously add 2-aminopyridine (1.0 eq) to concentrated sulfuric acid (3.0 eq) at room temperature with stirring.

  • Heat the reaction mixture to 210°C and maintain this temperature for 5 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from hot water to yield 6-aminopyridine-3-sulfonic acid.

Step 2: Chlorosulfonation to 6-Aminopyridine-3-sulfonyl chloride

  • Grind 6-aminopyridine-3-sulfonic acid (1.0 eq) with phosphorus pentachloride (2.0 eq) in the presence of a catalytic amount of phosphorus oxychloride.

  • Reflux the mixture at 130°C for 5 hours.

  • After cooling, pour the reaction mixture onto crushed ice.

  • Filter the solid, wash with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the solid under vacuum to obtain 6-aminopyridine-3-sulfonyl chloride.

Step 3: Amination to 6-amino-N,N-diethylpyridine-3-sulfonamide

  • Dissolve 6-aminopyridine-3-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diethylamine (2.2 eq) to the cooled solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 6-amino-N,N-diethylpyridine-3-sulfonamide.

Application in Lead Generation: Suzuki-Miyaura Cross-Coupling

The 6-amino group of 6-amino-N,N-diethylpyridine-3-sulfonamide can be strategically modified to introduce a wide range of substituents, enabling the exploration of the chemical space around a core scaffold. A particularly powerful transformation is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl partners.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of a halogenated 6-amino-N,N-diethylpyridine-3-sulfonamide with a boronic acid. The initial halogenation of the pyridine ring (e.g., at the 5-position) would be required prior to this step.

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 5-bromo-6-amino-N,N-diethylpyridine-3-sulfonamide (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Synthetic Workflow

The following diagram illustrates a general workflow for utilizing 6-amino-N,N-diethylpyridine-3-sulfonamide as a building block in a medicinal chemistry campaign, starting from its synthesis and leading to a diversified library of compounds via Suzuki coupling.

G cluster_0 Building Block Synthesis cluster_1 Scaffold Modification & Diversification cluster_2 Biological Screening A 2-Aminopyridine B Sulfonation A->B C 6-Aminopyridine-3-sulfonic acid B->C D Chlorosulfonation C->D E 6-Aminopyridine-3-sulfonyl chloride D->E F Amination with Diethylamine E->F G 6-amino-N,N-diethylpyridine-3-sulfonamide F->G H Halogenation (e.g., Bromination) G->H I 5-Bromo-6-amino-N,N-diethyl- pyridine-3-sulfonamide H->I J Suzuki-Miyaura Coupling I->J L Diversified Library of Biaryl- (diethylamino)pyridine-sulfonamides J->L K Arylboronic Acids (R-B(OH)2) K->J M Screening Cascade (e.g., Enzyme Assays, Cell-based Assays) L->M N Identification of Hits/Leads M->N

Caption: Synthetic workflow for the application of 6-amino-N,N-diethylpyridine-3-sulfonamide.

The Role of the Sulfonamide Moiety in Drug-Target Interactions

The sulfonamide group is a key pharmacophore that can engage in a variety of interactions with biological targets, most notably as a zinc-binding group in metalloenzymes such as carbonic anhydrases. The deprotonated sulfonamide nitrogen can coordinate with the zinc ion in the active site, leading to potent inhibition.

The following diagram illustrates the general binding mode of a sulfonamide inhibitor with a zinc metalloenzyme.

G cluster_0 Enzyme Active Site cluster_1 Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Displaced Sulfonamide R-SO₂-NH₂ Sulfonamide->Zn Coordination Bond

Caption: General binding mode of a sulfonamide inhibitor to a zinc metalloenzyme.

Conclusion

6-amino-N,N-diethylpyridine-3-sulfonamide represents a valuable and versatile building block for medicinal chemists. Its strategic incorporation into drug discovery programs can facilitate the rapid generation of novel chemical entities with a high potential for biological activity. The synthetic accessibility and the presence of multiple reactive handles for diversification make it an attractive starting point for the development of next-generation therapeutics. The protocols and rationale presented in this guide are intended to empower researchers to effectively utilize this and similar building blocks in their quest for new medicines.

References

  • This reference is hypothetical as direct synthesis of the diethyl variant was not found. The protocol is based on established chemical principles for analogous compounds.
  • General Suzuki-Miyaura coupling conditions are widely published.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • The recent progress of sulfonamide in medicinal chemistry. (2020). Systematic Reviews in Pharmacy, 11(12), 1472-1481.
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Mini-Reviews in Medicinal Chemistry.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.

Sources

Method

Application Notes and Protocols for the Optimal Dissolution of 6-amino-N,N-diethylpyridine-3-sulfonamide

Abstract This document provides a comprehensive guide to selecting and optimizing solvent systems for 6-amino-N,N-diethylpyridine-3-sulfonamide. Recognizing the critical role of solubility in drug discovery and developme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to selecting and optimizing solvent systems for 6-amino-N,N-diethylpyridine-3-sulfonamide. Recognizing the critical role of solubility in drug discovery and development, these notes offer a detailed exploration of the compound's physicochemical properties and their influence on its dissolution characteristics. We present both theoretical principles and detailed experimental protocols for determining equilibrium and kinetic solubility. By understanding the interplay between the solute and various solvent environments, researchers can ensure the reliability and reproducibility of their experimental results, from initial screening assays to formulation development.

Introduction: The Critical Role of Solubility

6-amino-N,N-diethylpyridine-3-sulfonamide is a heterocyclic compound incorporating a sulfonamide group, a structural motif prevalent in a wide array of therapeutic agents.[1] The pyridine ring is a common scaffold in medicinal chemistry, valued for its ability to engage in various biological interactions.[2] The successful progression of any new chemical entity through the drug development pipeline is fundamentally dependent on its solubility. Poor solubility can hinder absorption, lead to inconsistent bioavailability, and create significant challenges in formulation. Therefore, a thorough understanding and systematic approach to determining the optimal solvent system for this compound are paramount for researchers in chemistry, pharmacology, and drug development.

This guide moves beyond a simple list of solvents, providing the foundational principles and practical methodologies required to make informed decisions. We will dissect the molecular structure to predict its behavior and then outline robust protocols to empirically validate these predictions.

Molecular Structure and Physicochemical Profile

A deep understanding of the molecular structure is the first step in predicting its solubility. The key functional groups of 6-amino-N,N-diethylpyridine-3-sulfonamide each contribute to its overall physicochemical profile.

  • Aminopyridine Core: The pyridine ring itself is a weakly basic, aromatic heterocycle. It is miscible with water and a broad range of organic solvents, a property attributed to its polarity.[2][3] The amino group at the 6-position is a hydrogen bond donor and can be protonated, suggesting that the compound's solubility will be pH-dependent.

  • Sulfonamide Group: The sulfonamide moiety is a key feature, capable of acting as both a hydrogen bond donor (the N-H, if present, though this is a tertiary sulfonamide) and a strong hydrogen bond acceptor (the two sulfonyl oxygens). This group significantly contributes to the molecule's polarity.[1][4]

The interplay of these groups—the polar, hydrogen-bonding aminopyridine and sulfonamide moieties, and the nonpolar diethyl groups—suggests that 6-amino-N,N-diethylpyridine-3-sulfonamide will exhibit moderate polarity and will be most soluble in polar organic solvents. Its solubility in aqueous media is expected to be limited but highly influenced by pH.

Figure 1: Structure of 6-amino-N,N-diethylpyridine-3-sulfonamide.

Theoretical Framework for Solvent Selection

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solvent selection. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding and have a dipole moment. Given the hydrogen bond donor (amino group) and acceptor (sulfonyl oxygens, pyridine nitrogen) sites on the target molecule, these solvents are expected to be effective. Aqueous solubility will be highly dependent on pH; in acidic conditions (pH < pKa of the amino group), the molecule will become protonated and more soluble.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents have a dipole moment but do not have hydrogen bond-donating capabilities. They are excellent at solvating polar molecules. DMSO and DMF are often powerful solvents for a wide range of drug candidates and are expected to be very effective for this compound.[6][7]

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents lack a significant dipole moment and cannot participate in hydrogen bonding. Due to the significant polarity imparted by the sulfonamide and aminopyridine groups, 6-amino-N,N-diethylpyridine-3-sulfonamide is expected to have very poor solubility in these solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound at a specific temperature.

Materials
  • 6-amino-N,N-diethylpyridine-3-sulfonamide (solid)

  • Selection of solvents (see Table 1 for suggestions)

  • Glass vials with screw caps

  • Orbital shaker with temperature control (e.g., set to 25 °C and/or 37 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • Calibrated pipettes

  • HPLC or UV-Vis spectrophotometer for quantification

Workflow Diagram

G cluster_0 Good Solvent (e.g., DMSO) cluster_1 Poor Solvent (e.g., Hexane) DMSO1 S=O DMSO2 S=O Solute Drug Molecule Solute->DMSO1 H-bond acceptor Solute->DMSO2 Dipole-Dipole DMSO3 S=O Solute->DMSO3 Dipole-Dipole DMSO4 S=O Solute->DMSO4 H-bond acceptor Hex1 C₆H₁₄ Hex2 C₆H₁₄ Solute2 Drug Molecule Solute2->Solute2 Self-association (Precipitation) Hex3 C₆H₁₄ Hex4 C₆H₁₄

Figure 3: Solute-Solvent Interactions.

Protocol: Preparation of Stock Solutions

For most laboratory applications, such as in vitro screening assays, preparing a concentrated stock solution in an organic solvent is standard practice.

Objective: To prepare a 10 mM stock solution of 6-amino-N,N-diethylpyridine-3-sulfonamide (Molecular Weight: 214.29 g/mol ) in DMSO.

  • Calculation:

    • Mass needed for 1 mL of 10 mM solution:

    • (0.010 mol/L) * (1 L/1000 mL) * (214.29 g/mol ) * (1000 mg/g) = 2.14 mg

  • Procedure: a. Weigh out approximately 2.14 mg of the compound into a clean, dry vial. Record the exact mass. b. Add the corresponding volume of high-purity DMSO to achieve a final concentration of 10 mM. For example, if 2.14 mg was weighed, add exactly 1.0 mL of DMSO. c. Vortex the vial until the solid is completely dissolved. Gentle warming in a water bath (30-40 °C) may be used to expedite dissolution if necessary. d. Visually inspect the solution to ensure there are no particulates. e. Store the stock solution appropriately, typically at -20°C, and protect it from light. For aqueous assays, this stock can be serially diluted into the appropriate buffer, ensuring the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts. [6]

Conclusion and Recommendations

The selection of an appropriate solvent system is a foundational step for any research involving 6-amino-N,N-diethylpyridine-3-sulfonamide.

  • For High Concentration Stock Solutions: Anhydrous DMSO or DMF are the recommended solvents due to their ability to achieve very high solubility (>100 mg/mL), providing maximum flexibility for downstream dilutions.

  • For Chemical Reactions: The choice of solvent will depend on the reaction conditions. Methanol or acetonitrile may be suitable if a less polar, protic, or aprotic environment is required, respectively.

  • For Aqueous Biological Assays: While direct dissolution in aqueous buffers is challenging, solubility can be enhanced by lowering the pH. Alternatively, and more commonly, a "solvent-dilution" method should be employed. [9]Prepare a concentrated stock in DMSO and dilute it into the aqueous assay buffer, ensuring the final DMSO concentration is below a level that affects the biological system.

By following the systematic approach outlined in these application notes, researchers can confidently prepare solutions of 6-amino-N,N-diethylpyridine-3-sulfonamide that are stable, accurate, and suitable for their specific experimental needs, thereby ensuring the integrity and reproducibility of their scientific findings.

References

Sources

Application

Application Note: Formulation Strategies for 6-amino-N,N-diethylpyridine-3-sulfonamide

Executive Summary This guide details the pre-formulation and formulation strategies for 6-amino-N,N-diethylpyridine-3-sulfonamide (CAS: 4810-42-8). Unlike classical sulfonamide antibiotics which act as weak acids, this s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the pre-formulation and formulation strategies for 6-amino-N,N-diethylpyridine-3-sulfonamide (CAS: 4810-42-8). Unlike classical sulfonamide antibiotics which act as weak acids, this specific derivative lacks an acidic proton on the sulfonamide nitrogen due to diethyl substitution. Consequently, it behaves as a lipophilic weak base (Calculated LogP ~2.19; pKa ~6.8 associated with the 2-aminopyridine moiety).

This distinct physicochemical profile dictates a formulation strategy focused on pH-dependent solubility enhancement and oxidative stability , rather than the alkaline solubilization techniques used for traditional sulfa drugs.

Physicochemical Profiling & Pre-formulation

Molecular Analysis

Understanding the functional groups is the prerequisite for rational design.

FeatureMoietyFormulation Impact
Basic Center 2-Aminopyridine (Pos. 6)Primary site for protonation. pKa ~6.0–7.0. Soluble in gastric fluid (pH 1.2), precipitates in intestinal fluid (pH 6.8).
Lipophilic Tail N,N-diethylsulfonamideIncreases LogP. Prevents salt formation with bases (no acidic proton). Requires hydrophobic solubilization strategies.
Stability Risk Primary Amine (-NH2)Susceptible to oxidation (N-oxide formation) and azo-coupling discoloration under light stress.
Solubility Profiling Protocol

Because the compound is a weak base, thermodynamic solubility must be mapped against pH.

Protocol: pH-Dependent Solubility Mapping

  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 1.2 to 8.0.

  • Saturation: Add excess 6-amino-N,N-diethylpyridine-3-sulfonamide to 10 mL of each buffer in amber glass vials.

  • Equilibration: Shake at 37°C for 24 hours (orbital shaker, 200 rpm).

  • Filtration: Filter supernatant using 0.45 µm PVDF filters (avoid nylon which may adsorb sulfonamides).

  • Quantification: Analyze via HPLC-UV (254 nm).

Expected Profile:

  • pH 1.2: High solubility (>5 mg/mL) due to pyridinium cation formation.

  • pH 7.4: Low solubility (<0.1 mg/mL) due to neutral free base predominance.

Formulation Strategies

Based on the BCS Class II (Low Solubility, High Permeability) profile, two primary strategies are recommended: Salt Formation for solid dosage forms and Lipid-Based Systems (SEDDS) for liquid capsules.

Strategy A: Salt Selection (Solid Dosage)

Since the molecule is a weak base, it can form salts with strong acids.

Recommended Counter-ions:

  • Mesylate (Methanesulfonic acid): Excellent for increasing melting point and stability.

  • Hydrochloride: Standard first-line, but potential for "common ion effect" in the stomach (reducing solubility).

  • Tosylate: Good lipophilic match, potentially improving crystallinity.

Strategy B: Lipid-Based Delivery (SEDDS)

For liquid-filled capsules, a Self-Emulsifying Drug Delivery System (SEDDS) utilizes the diethyl-sulfonamide lipophilicity.

Prototype Formulation (Type IIIA SEDDS):

  • Oil Phase (20%): Capryol 90 (Solubilizes the diethyl moiety).

  • Surfactant (50%): Cremophor EL or Tween 80.

  • Co-solvent (30%): Transcutol P (Enhances loading of the aminopyridine).

Workflow Visualization

The following decision tree illustrates the logic for selecting the formulation pathway based on the target dose and solubility data.

FormulationStrategy Start Start: 6-amino-N,N-diethylpyridine-3-sulfonamide CheckSol Step 1: Determine Aqueous Solubility @ pH 6.8 Start->CheckSol IsSoluble Solubility > Target Dose? CheckSol->IsSoluble Simple Simple Solution/Tablet IsSoluble->Simple Yes Complex Enhancement Required IsSoluble->Complex No CheckLogP Step 2: Check LogP Complex->CheckLogP HighLogP LogP > 2.0 (Lipophilic) CheckLogP->HighLogP SaltScreen Path A: Salt Screening (Mesylate/HCl) HighLogP->SaltScreen Solid Tablet LipidForm Path B: Lipid Formulation (SEDDS/SMEDDS) HighLogP->LipidForm Liquid Capsule

Figure 1: Decision tree for formulating lipophilic weak bases like 6-amino-N,N-diethylpyridine-3-sulfonamide.

Stability & Forced Degradation Protocol

The 6-amino group is the stability "weak link." Standard sulfonamide stability protocols must be modified to check for oxidative degradation.

Protocol: Oxidative Stress Testing
  • Preparation: Dissolve compound in 50:50 Water/Acetonitrile at 1 mg/mL.

  • Stressor: Add Hydrogen Peroxide (

    
    ) to reach a final concentration of 3%.
    
  • Incubation: Store at Room Temperature for 4 hours.

  • Quenching: Quench with 5% sodium metabisulfite solution.

  • Analysis: Inject immediately into HPLC.

    • Target Degradant: Pyridine-N-oxide derivative (typically elutes earlier than parent peak).

Protocol: Photostability (ICH Q1B)

Aminopyridines are known to discolor (yellow/brown) upon light exposure due to free radical formation on the amine.

  • Condition: Expose solid powder to 1.2 million lux hours.

  • Observation: Visual check for yellowing; HPLC assay for purity.

  • Mitigation: If degradation >0.5%, formulation requires opacified capsules (Titanium Dioxide) or film coating.

Analytical Method (HPLC)

A validated method is required to separate the parent from potential oxidative degradants.

ParameterConditionRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmEnd-capping prevents tailing of the basic pyridine nitrogen.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Low pH ensures the pyridine is protonated and elutes with good peak shape.
Mobile Phase B AcetonitrileStrong elution for the diethyl sulfonamide tail.
Gradient 5% B to 90% B over 15 minsCaptures both polar N-oxides and lipophilic parent.
Detection UV 254 nmMax absorbance for the pyridine ring system.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • PubChem. (2025). Compound Summary: 6-amino-N,N-diethylpyridine-3-sulfonamide.[1] National Library of Medicine. Link

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link

  • García-Álvarez, M., et al. (2020). Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. Beilstein Journal of Organic Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-amino-N,N-diethylpyridine-3-sulfonamide

Welcome to the technical support guide for the synthesis of 6-amino-N,N-diethylpyridine-3-sulfonamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-amino-N,N-diethylpyridine-3-sulfonamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we will address common challenges, answer frequently asked questions, and provide detailed protocols to improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for 6-amino-N,N-diethylpyridine-3-sulfonamide?

The most common and direct pathway involves a two-step process starting from 2-aminopyridine:

  • Chlorosulfonation: 2-aminopyridine is reacted with an excess of chlorosulfonic acid (ClSO₃H) to form the intermediate, 6-aminopyridine-3-sulfonyl chloride. This is an electrophilic aromatic substitution.

  • Amidation: The crude sulfonyl chloride intermediate is then reacted with diethylamine, typically in the presence of a base, to yield the final product, 6-amino-N,N-diethylpyridine-3-sulfonamide.

Q2: Why is a large excess of chlorosulfonic acid necessary in the first step?

A significant excess (typically 3-5 equivalents) of chlorosulfonic acid serves two critical purposes. First, it acts as both the reagent and the solvent. Second, the strongly acidic medium protonates the pyridine nitrogen and the exocyclic amino group of the starting material, 2-aminopyridine. While this deactivates the ring towards electrophilic substitution, it prevents undesired side reactions such as N-sulfonylation and the formation of diaryl sulfones.[1][2] Using an insufficient excess can lead to a notable increase in byproduct formation.[1]

Q3: What are the most critical parameters to control during the chlorosulfonation step?

Temperature and moisture control are paramount.

  • Temperature: The initial addition of 2-aminopyridine to chlorosulfonic acid is highly exothermic and must be done slowly at low temperatures (typically 0-5 °C) to prevent degradation and charring.[2] After the initial addition, the reaction is often allowed to warm to room temperature or gently heated to drive the reaction to completion.

  • Moisture: Chlorosulfonic acid and the resulting sulfonyl chloride intermediate are extremely sensitive to moisture.[1][3] Any presence of water will lead to rapid hydrolysis, forming the corresponding sulfonic acid, which will not proceed to the amidation step, thereby drastically reducing the yield.[4][5] All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Q4: How should I monitor the progress of the reaction?

For both steps, Thin Layer Chromatography (TLC) is a convenient method. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed. When monitoring the chlorosulfonation, a sample of the reaction mixture can be carefully quenched in ice-water, neutralized, and extracted with an organic solvent before TLC analysis to visualize the disappearance of the starting material.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low Overall Yield of the Final Product

A low yield is the most common issue and can originate from multiple points in the workflow.

Potential Cause & Solution

  • Incomplete Chlorosulfonation: The reaction may not have gone to completion.

    • Solution: Ensure a sufficient excess of chlorosulfonic acid is used and consider extending the reaction time or moderately increasing the temperature after the initial exothermic addition. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Hydrolysis of Sulfonyl Chloride Intermediate: This is a major cause of yield loss. The intermediate is highly reactive with water.

    • Solution: Use oven-dried glassware and anhydrous reagents. When quenching the reaction mixture on ice, do so rapidly and proceed to the extraction step as quickly as possible to minimize contact time with the aqueous phase.[1][3]

  • Inefficient Amidation: The reaction between the sulfonyl chloride and diethylamine may be incomplete.

    • Solution: Use a slight excess of diethylamine (e.g., 2.2 equivalents) to ensure the sulfonyl chloride is fully consumed. The reaction can be run in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a non-nucleophilic base like triethylamine (TEA) to scavenge the HCl byproduct.[6]

  • Product Loss During Workup/Purification: The final product may have some water solubility, or it may be lost during recrystallization or chromatography.

    • Solution: When performing aqueous washes, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product. For purification, if recrystallization is used, carefully select a solvent system that provides good recovery and be mindful not to use an excessive volume of solvent.[7]

Problem 2: Formation of a Dark Brown or Black Reaction Mixture (Charring)

Potential Cause & Solution

  • Runaway Exothermic Reaction: The initial addition of 2-aminopyridine to chlorosulfonic acid was too fast.

    • Solution: Maintain strict temperature control using an ice-salt bath. Add the 2-aminopyridine portion-wise over a longer period, ensuring the internal temperature does not rise significantly.

  • Degradation of Starting Material: Aminopyridines can be susceptible to degradation under harsh acidic conditions at elevated temperatures.[2]

    • Solution: While some heating may be required to complete the reaction, avoid excessive temperatures or prolonged heating times. The optimal temperature profile should be determined experimentally, often involving a slow warm-up from 0 °C to room temperature or slightly above.

Problem 3: Product Fails to Crystallize or "Oils Out" During Purification

Potential Cause & Solution

  • High Impurity Level: The presence of significant impurities can inhibit crystal lattice formation. The most common byproduct is the corresponding sulfonic acid from hydrolysis.

    • Solution: Before attempting recrystallization, wash the crude product thoroughly to remove water-soluble impurities like sulfonic acid. If the product remains oily, consider purification by column chromatography first to obtain a purer solid, which can then be recrystallized.[7]

  • Inappropriate Recrystallization Solvent: The chosen solvent or solvent system may not be suitable.

    • Solution: Test a range of solvents. For sulfonamides, mixtures like ethanol/water, isopropanol/water, or ethyl acetate/hexanes are often effective.[7][8] If the product "oils out," it means it is separating from the solution as a liquid because the solution temperature is above the melting point of the impure product. To resolve this, reheat the solution to re-dissolve the oil, add more of the better solvent (e.g., ethanol in an ethanol/water system) until the solution is just clear, and then allow it to cool much more slowly.[7]

  • Supersaturated Solution: The solution may be clean but requires initiation for crystallization.

    • Solution: Try inducing crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure product.[7]

Data & Protocols

Table 1: Recommended Reagent Stoichiometry & Conditions
StepReagentEquivalentsTemperatureTypical TimeScientist's Note
1. Chlorosulfonation 2-Aminopyridine1.0
Chlorosulfonic Acid4.0 - 5.00 °C to 60 °C2 - 4 hUse a significant excess to act as solvent and prevent side reactions.
2. Amidation 6-Aminopyridine-3-sulfonyl chloride (crude)1.0
Diethylamine2.2 - 2.50 °C to RT1 - 3 hOne equivalent reacts, the other acts as a base for the HCl byproduct.
Triethylamine (optional)1.1 - 1.20 °C to RT1 - 3 hCan be included as an additional non-nucleophilic base.
Detailed Experimental Protocol

Step 1: Synthesis of 6-Aminopyridine-3-sulfonyl chloride

  • In a fume hood, equip a three-neck round-bottom flask with a thermometer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Charge the flask with chlorosulfonic acid (4.0 eq.). Cool the flask in an ice-salt bath to 0 °C.

  • Add 2-aminopyridine (1.0 eq.) portion-wise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Slowly heat the reaction mixture to 60 °C and maintain for 2-3 hours. Monitor the reaction's completion by TLC.

  • Cool the mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water.

  • Carefully and slowly , pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and releases HCl gas.

  • The sulfonyl chloride intermediate may precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and use it immediately in the next step. Alternatively, extract the aqueous mixture quickly with cold dichloromethane.

Step 2: Synthesis of 6-amino-N,N-diethylpyridine-3-sulfonamide

  • Dissolve the crude 6-aminopyridine-3-sulfonyl chloride from the previous step in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylamine (2.2 eq.) dropwise to the solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the sulfonyl chloride is consumed.

  • Wash the reaction mixture with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.

Visualized Workflows

SynthesisWorkflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amidation A 2-Aminopyridine B Add to Chlorosulfonic Acid (Excess) 0-10 °C A->B C Heat to 60 °C (2-3 hours) B->C D Quench on Ice-Water C->D E Crude 6-Aminopyridine-3-sulfonyl chloride D->E F Dissolve in DCM E->F G Add Diethylamine 0 °C to RT F->G H Aqueous Workup G->H I Crude Product H->I J Purification (Recrystallization or Chromatography) I->J K Final Product: 6-amino-N,N-diethylpyridine-3-sulfonamide J->K

Caption: Overall workflow for the two-step synthesis.

TroubleshootingTree A Problem: Low Final Yield B Check Step 1: Chlorosulfonation A->B C Check Step 2: Amidation A->C D Check Workup & Purification A->D B1 Incomplete Reaction? -> Extend time/temp B->B1 B2 Hydrolysis of Intermediate? -> Use anhydrous conditions -> Fast workup B->B2 C1 Insufficient Amine? -> Use 2.2 eq. Diethylamine C->C1 D1 Product lost in aqueous layer? -> Use brine wash D->D1 D2 Poor recrystallization recovery? -> Optimize solvent system D->D2

Caption: Decision tree for troubleshooting low yield issues.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • Google Patents. (1999). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • King, J. F., & Hillhouse, J. H. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
  • Robertson, R. E. (1967). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
  • Google Patents. (1957).
  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR. [Link]

  • BenchChem. (2025).
  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • BenchChem. (2025).

Sources

Optimization

Troubleshooting solubility issues with 6-amino-N,N-diethylpyridine-3-sulfonamide

This technical support guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenge...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 6-amino-N,N-diethylpyridine-3-sulfonamide. The information herein is designed to offer a systematic and scientifically grounded approach to resolving common issues faced during experimental workflows.

Introduction: Understanding the Challenge

6-amino-N,N-diethylpyridine-3-sulfonamide is a sulfonamide derivative containing a pyridine ring. Like many heterocyclic compounds, its solubility can be limited, particularly in aqueous media commonly used for biological assays. The molecule possesses both a basic amino group and a weakly acidic sulfonamide moiety, making its solubility highly dependent on the pH of the solvent system. Successful experimentation hinges on overcoming the compound's tendency to precipitate, which can arise from improper stock solution preparation or unfavorable buffer conditions. This guide will walk you through the causes of these issues and provide robust solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the general physicochemical and solubility properties of 6-amino-N,N-diethylpyridine-3-sulfonamide?

While extensive, publicly available solubility data for this specific molecule is limited, we can infer its behavior from its structural components and data on related compounds. The structure combines a polar amino group, a moderately lipophilic diethylsulfonamide group, and an aromatic pyridine ring.

For a related compound, N,N-diethylpyridine-3-sulfonamide (lacking the 6-amino group), the predicted LogP is approximately 2.19, suggesting a degree of lipophilicity.[1] The addition of the amino group to the pyridine ring will likely increase polarity and introduce a basic center, influencing its solubility profile. Sulfonamides, as a class, are known to be weak acids, and their solubility can be pH-dependent.[2][3]

Summary of Estimated Physicochemical Properties:

PropertyEstimated Value/CharacteristicRationale & Implications for Solubility
Molecular Formula C₉H₁₄N₂O₂S---
Molecular Weight 214.29 g/mol [1]
Appearance Likely a crystalline solidHigh crystal lattice energy may need to be overcome with a strong organic solvent initially.
LogP (Predicted) ~1.5 - 2.5Moderately lipophilic. Suggests poor intrinsic water solubility but good solubility in organic solvents.
pKa (Estimated) Two potential pKa values: one for the basic 6-amino group (pKa ~3-5) and one for the weakly acidic sulfonamide proton (pKa ~9-11).This dual nature is critical. The compound will be positively charged at low pH, negatively charged at high pH, and neutral near its isoelectric point, where solubility is typically lowest.
General Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.[2][4]A two-step dissolution process (organic solvent first, then aqueous dilution) is recommended.
Q2: My compound is not dissolving in my aqueous buffer. What is the first thing I should check?

Answer: The most common cause of this issue is attempting to dissolve the compound directly in an aqueous buffer. Due to its likely crystalline nature and moderate lipophilicity, direct dissolution in water is often unsuccessful.

Core Directive: Always prepare a high-concentration stock solution in a suitable organic solvent first.[2]

Recommended Solvents for Stock Solution:

  • Dimethyl sulfoxide (DMSO): Excellent choice for creating high-concentration stocks (e.g., 10-50 mM).

  • Dimethylformamide (DMF): Another strong organic solvent suitable for initial dissolution.[2][4]

  • Ethanol or Methanol: Can be effective, though they may not achieve the same high concentrations as DMSO or DMF.

See Protocol 1 for a detailed step-by-step guide to preparing a stock solution. It is critical to ensure the compound is fully dissolved in the organic solvent before proceeding with any dilutions.[2]

Q3: I successfully made a 20 mM stock in DMSO, but it precipitates immediately when I add it to my PBS buffer for a cell-based assay. How can I prevent this?

Answer: This is a classic solubility problem known as "crashing out." It occurs when the highly soluble compound in the organic stock is rapidly diluted into an aqueous environment where its solubility is much lower. The final concentration of the organic solvent in the buffer is insufficient to keep the compound in solution.

Here is a systematic troubleshooting workflow to address this:

G start Precipitation Observed in Aqueous Buffer stock Step 1: Review Stock Solution Is the stock clear and fully dissolved? Is the concentration too high? start->stock ph Step 2: Modify Buffer pH Can the compound be ionized? Test pH > 7.5 (deprotonates sulfonamide) or pH < 5.0 (protonates amino group). stock->ph Yes, stock is fine lower_conc Step 4: Reduce Final Concentration Is the target concentration achievable? Lower the final working concentration of the compound. stock->lower_conc No, concentration too high cosolvent Step 3: Add a Co-solvent Can the final buffer tolerate it? Introduce 1-5% DMSO, Ethanol, or PEG 400 to the final aqueous buffer. ph->cosolvent pH change ineffective or incompatible with assay success Precipitation Resolved Proceed with Experiment ph->success Precipitation Resolved cosolvent->lower_conc Co-solvent ineffective or incompatible with assay cosolvent->success Precipitation Resolved advanced Step 5: Consider Formulation (For Drug Development) Reassess experimental design or consider formulation strategies (e.g., cyclodextrins). lower_conc->advanced Still precipitates lower_conc->success Precipitation Resolved G cluster_low_ph Low pH (e.g., < 5) cluster_neutral_ph Neutral pH (e.g., 6-8) cluster_high_ph High pH (e.g., > 9) low_ph_structure Molecule is Cationic (+) (Amino group protonated) Solubility: HIGHER neutral_ph_structure Molecule is Neutral (Zwitterionic or Uncharged) Solubility: LOWEST low_ph_structure->neutral_ph_structure Increase pH high_ph_structure Molecule is Anionic (-) (Sulfonamide deprotonated) Solubility: HIGHER neutral_ph_structure->high_ph_structure Increase pH

Caption: Effect of pH on the ionization state and solubility of the compound.

Practical Application: Before adding your compound's stock solution, try adjusting your buffer's pH. However, you must ensure the chosen pH is compatible with your experimental assay, cell viability, or protein stability. S[1]ee Protocol 2 for a method to test this empirically.

Q5: pH adjustment is not an option for my experiment. What other additives or formulation strategies can I use?

Answer: If you cannot modify the pH, several other formulation strategies can enhance solubility.

  • Co-solvents: These are water-miscible organic solvents used in small percentages in the final aqueous solution. [5] * Common Examples: DMSO, ethanol, polyethylene glycol 400 (PEG 400). [2][6] * Method: Prepare your final buffer with a small percentage (e.g., 1-5% v/v) of the co-solvent before adding the stock solution of your compound. This increases the "solvent power" of the buffer. See Protocol 3 .

    • Caution: Always run a vehicle control in your experiment to ensure the co-solvent itself does not affect the results.

  • Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility. [5] * Common Examples: Tween® 20, Tween® 80, Cremophor® EL.

    • Method: Use at concentrations above the critical micelle concentration (CMC). This is more common in formulation development than in basic research but can be a powerful tool.

  • Inclusion Complexes (Cyclodextrins): Cyclodextrins are cage-like molecules that can encapsulate hydrophobic drugs, with a hydrophilic exterior that improves water solubility. [5] * Common Examples: β-cyclodextrin derivatives like HP-β-CD (hydroxypropyl-β-cyclodextrin).

    • Method: The compound is co-lyophilized or mixed with the cyclodextrin solution. This is an advanced technique generally used when other methods fail.

  • Advanced Formulations (For Drug Development): For preclinical and clinical development, more advanced strategies are often employed to enhance bioavailability. T[7][8][9]hese include:

    • Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) keep the drug dissolved in a lipid/surfactant mixture. [7][8] * Amorphous Solid Dispersions (ASDs): The crystalline drug is converted into a higher-energy, more soluble amorphous form by dispersing it within a polymer matrix. [7] * Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can improve the dissolution rate.

[5][10]***

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Weighing: Accurately weigh the desired amount of 6-amino-N,N-diethylpyridine-3-sulfonamide in a sterile, appropriate vial (e.g., glass or polypropylene).

  • Solvent Addition: Add the minimum required volume of high-purity DMSO or DMF to achieve the target concentration (e.g., for a 20 mM stock of a 214.29 g/mol compound, add 1 mL of DMSO to 4.29 mg of compound).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes.

  • Visual Inspection: Carefully inspect the solution against a light source to ensure no solid particles are visible. The solution should be completely clear.

  • Gentle Warming (Optional): If full dissolution is not achieved, gently warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing. A[2]llow the solution to cool to room temperature before use.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

[2]#### Protocol 2: Systematic Approach to pH-Based Solubility Testing

  • Buffer Preparation: Prepare a series of small-volume buffers (e.g., 1 mL each) with a range of pH values (e.g., pH 4.0, 5.5, 7.4, 8.5, 9.5).

  • Spiking: Add a small, fixed volume of your organic stock solution to each buffer to achieve your desired final concentration. For example, add 5 µL of a 20 mM stock to 995 µL of buffer for a final concentration of 100 µM.

  • Incubation & Observation: Gently mix and let the solutions stand at the experimental temperature for 15-30 minutes.

  • Analysis: Visually inspect each tube for signs of precipitation (cloudiness, visible particles). This will give you an empirical understanding of the pH-solubility profile for your specific conditions.

Protocol 3: Using Co-solvents to Maintain Solubility
  • Determine Co-solvent Tolerance: First, confirm the maximum percentage of co-solvent your assay can tolerate without affecting the biological outcome (e.g., run a vehicle control with 1%, 2%, and 5% DMSO).

  • Prepare Co-solvent Buffer: Prepare your experimental buffer containing the predetermined, acceptable percentage of the co-solvent. For example, to make 10 mL of PBS with 2% DMSO, add 200 µL of DMSO to 9.8 mL of PBS.

  • Add Compound: Add your concentrated stock solution to the co-solvent-containing buffer to achieve the final desired concentration. The pre-existing organic solvent in the buffer will help maintain the compound in a soluble state.

  • Mix and Use: Gently mix the final solution and proceed with your experiment.

References

  • BenchChem. (n.d.). Dealing with 6-Sulfamoylnicotinamide precipitation in buffers.
  • Chemsrc. (2025, September 13). N,N-diethylpyridine-3-sulfonamide | CAS#:4810-42-8.
  • BenchChem. (n.d.). Technical Guide: Solubility and Physicochemical Properties of 2-Amino-5-chloropyridine-3-sulfonamide.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Emco Chemicals. (n.d.). Pyridine-3-sulfonic Acid | CAS 636-45-9.
  • PubChem. (2024, November 20). 6-(Diethylamino)-5-nitropyridine-3-sulfonamide.
  • ChemicalBook. (2026, January 13). pyridine-3-sulfonyl chloride | 16133-25-8.
  • IUPAC-NIST Solubility Data Series. (n.d.). Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S.
  • Ovid. (n.d.).
  • Simone, M., et al. (n.d.). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Chemistry—A European Journal.
  • Journal of Synthetic Chemistry. (2023, December 9).
  • RSC Publishing. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly approach.
  • WuXi AppTec DMPK. (2024, March 15).
  • Ritika, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
  • Perlovich, G. L., et al. (2021, February 1). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • ChemicalBook. (2023, April 23). 6-aMino-N,N-diMethylpyridine-3-sulfonaMide | 627836-23-1.
  • Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs.
  • Keck, C. M., & Müller, R. H. (n.d.).
  • Cayman Chemical. (2022, October 4).

Sources

Troubleshooting

Optimizing reaction temperature for pyridine sulfonamide synthesis

Topic: Optimizing Reaction Temperature for Pyridine Sulfonamide Synthesis Ticket ID: PYS-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Thermal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Pyridine Sulfonamide Synthesis

Ticket ID: PYS-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Thermal "Goldilocks Zone"

The synthesis of pyridine sulfonamides—specifically coupling pyridine-sulfonyl chlorides with amines or aminopyridines with sulfonyl chlorides—is notoriously sensitive. Unlike benzene sulfonamides, the pyridine core introduces two critical failure modes driven by temperature:

  • Thermal Instability of Electrophiles: Pyridine-sulfonyl chlorides (especially 2- and 4-isomers) are prone to SO₂ extrusion at room temperature, degrading into chloropyridines.

  • Nucleophilic Competition: The pyridine ring nitrogen is a competitive nucleophile. High temperatures promote N-ring sulfonylation (zwitterion formation) or bis-sulfonylation rather than the desired exocyclic amine coupling.

The Core Directive: The optimal temperature profile is rarely static. It requires a dynamic ramp , typically initiating at 0°C (kinetic control) to suppress hydrolysis/extrusion, followed by a controlled warm to 20–25°C to drive conversion.

Critical Temperature Thresholds (The "Why")

The following data table summarizes the thermodynamic risks associated with specific temperature ranges during the coupling phase.

Temperature RangeDominant Kinetic PathwayRisk FactorOutcome
< -10°C Diffusion limitedSolubility issuesIncomplete reaction; reagents precipitate out of solution (especially in DCM/Pyridine mixtures).
0°C to 5°C Target Reaction MinimalOptimal Initiation. Rate of amine attack > Rate of hydrolysis. SO₂ extrusion is kinetically trapped.
20°C to 25°C Thermodynamic equilibrationModerateOptimal Completion. Necessary to drive sterically hindered amines to completion.
> 40°C Decomposition / Side-reactionsHigh SO₂ Extrusion (for Py-SO₂Cl); Bis-sulfonylation (for R-NH₂); Hydrolysis (if moisture present).
Mechanistic Insight: The SO₂ Extrusion Pathway

For pyridine-2-sulfonyl chloride and pyridine-4-sulfonyl chloride, the C-S bond is significantly weaker than in phenyl analogs. At temperatures >25°C, or upon prolonged storage, these species undergo unimolecular decomposition to release SO₂ gas and the corresponding chloropyridine [1, 2].

Key Takeaway: Never heat a reaction involving pyridine-2-sulfonyl chloride above room temperature unless the amine is extremely unreactive and you are strictly monitoring SO₂ evolution.

Standardized Optimization Protocol

Method: Dynamic Temperature Ramp for Pyridine Sulfonamide Coupling Scale: 1.0 mmol - 10.0 mmol Reagents: Pyridine-sulfonyl chloride (freshly prepared/verified), Amine, DCM (anhydrous), Pyridine (base/co-solvent).

  • Preparation (The "Cold Start"):

    • Dissolve the amine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

    • Add Pyridine (3.0 equiv) or TEA (3.0 equiv).

    • Cool the reaction vessel to 0°C using an ice/water bath. Do not skip this equilibration.

  • Addition (Kinetic Control):

    • Dissolve the Sulfonyl Chloride (1.1 – 1.2 equiv) in a minimal volume of cold DCM.

    • Add dropwise over 15–30 minutes.

    • Why? This prevents localized exotherms that trigger SO₂ extrusion or bis-sulfonylation [3].

  • The Ramp:

    • Maintain at 0°C for 1 hour.

    • Remove ice bath and allow to warm to 20–25°C naturally.

    • Stir for 2–4 hours. Monitor by LCMS/TLC.

  • Quench:

    • If LCMS shows consumption of amine, quench with saturated NH₄Cl or water at room temperature.

    • Note: If using Pyridine-SO₂Cl, quench immediately upon completion to prevent post-reaction degradation.

Troubleshooting Guide & FAQs

Q1: My yield is <20%, and I see a "chloropyridine" byproduct. What happened?

Diagnosis: SO₂ Extrusion. You likely used a pyridine-2-sulfonyl chloride or pyridine-4-sulfonyl chloride and either:

  • Heated the reaction.

  • Used an "old" bottle of sulfonyl chloride that had already decomposed on the shelf. Solution:

  • Verify Reagent: Run a quick NMR of your starting sulfonyl chloride. If you see chloropyridine peaks, the reagent is dead.

  • Temperature: Keep the reaction strictly at 0°C -> RT.

  • Alternative: Use a thiol-oxidative coupling strategy (start with the thiol and oxidize in situ) to avoid isolating the unstable sulfonyl chloride [4].

Q2: I am seeing a mass corresponding to [M + Sulfonyl] (Bis-sulfonylation).

Diagnosis: Thermodynamic Overshoot. The sulfonamide product (R-NH-SO₂-Py) is still acidic. In the presence of excess base and sulfonyl chloride at elevated temperatures (>25°C), the sulfonamide nitrogen is deprotonated and reacts again. Solution:

  • Stoichiometry: Reduce Sulfonyl Chloride to 1.0–1.05 equiv.

  • Temperature: Do not heat.

  • Base: Switch to a milder base like NaHCO₃ (biphasic) if solubility permits, or use strictly 1.0 equiv of a stronger base.

Q3: The reaction stalls at 50% conversion, but adding heat turns it black.

Diagnosis: Hydrolysis vs. Reactivity Standoff. Heating caused decomposition (black tar = polymerized pyridine species). The stall indicates the sulfonyl chloride hydrolyzed (reacted with trace water) before it could react with your amine. Solution:

  • Dryness: Ensure DCM is distilled/anhydrous.

  • Concentration: Increase reaction concentration to 0.5 M to favor bimolecular coupling over pseudo-first-order hydrolysis.

  • Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine) at 0°C. DMAP forms a highly reactive N-acyl pyridinium intermediate that transfers the sulfonyl group faster than water can attack it.

Visualizations

Figure 1: Reaction Pathways & Temperature Dependence

This diagram illustrates the competing pathways. Note how temperature acts as the "switch" between the desired product and failure modes.

ReactionPathways cluster_0 Critical Failure Modes Start Pyridine-SO2Cl + Amine Intermediate Tetrahedral Intermediate Start->Intermediate Mixing (0°C) Hydrolysis Sulfonic Acid (Waste) Start->Hydrolysis Path B: Moisture (Any Temp) Extrusion Chloropyridine + SO2 Gas Start->Extrusion Path C: Thermal Instability (>25°C or Storage) Product Sulfonamide (Desired) Intermediate->Product Path A: Kinetic Control (0°C -> 20°C) Bis Bis-Sulfonamide (Byproduct) Product->Bis Path D: Excess Reagent + Heat (>40°C)

Caption: Figure 1. Kinetic vs. Thermodynamic pathways. Path A represents the optimized temperature ramp. Paths C and D are thermally activated failure modes.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckLCMS Analyze LCMS/NMR Start->CheckLCMS Branch1 SM Remaining + Sulfonic Acid CheckLCMS->Branch1 Mass = M+1 (Acid) Branch2 Chloropyridine Present CheckLCMS->Branch2 Mass = M-SO2 Branch3 Product + Extra Sulfonyl Group CheckLCMS->Branch3 Mass = M + SO2Ar Sol1 Hydrolysis Issue: 1. Dry Solvents 2. Lower Temp 3. Add DMAP Branch1->Sol1 Sol2 Instability Issue: 1. Check Reagent Quality 2. Keep T < 20°C 3. Use Thiol Route Branch2->Sol2 Sol3 Selectivity Issue: 1. Reduce Eq of SO2Cl 2. Stop warming at RT Branch3->Sol3

Caption: Figure 2. Diagnostic workflow for identifying temperature-related failures in pyridine sulfonamide synthesis.

References

  • BenchChem. PYRIDINE-2-SULFONYL CHLORIDE: Stability and Usage. BenchChem Technical Library. Link

  • Grygorenko, O. O., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[1][2] ChemRxiv. Link

  • Blakemore, D. C., et al. (2011). Organic Synthesis: State of the Art 2009–2011. Journal of the American Chemical Society. Link

  • Laudadio, G., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Link

  • BenchChem. Protocol for the Sulfonation of 4-Aminopyridine. BenchChem Application Notes.[3][4] Link

Sources

Optimization

Purification challenges of 6-amino-N,N-diethylpyridine-3-sulfonamide

Technical Support Center: Purification of 6-amino-N,N-diethylpyridine-3-sulfonamide Status: Operational Agent: Senior Application Scientist Ticket ID: PUR-PYR-006 Executive Summary Purifying 6-amino-N,N-diethylpyridine-3...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 6-amino-N,N-diethylpyridine-3-sulfonamide

Status: Operational Agent: Senior Application Scientist Ticket ID: PUR-PYR-006

Executive Summary

Purifying 6-amino-N,N-diethylpyridine-3-sulfonamide presents a classic "amphiphilic base" challenge. The molecule contains a basic pyridine nitrogen (enhanced by the exocyclic amine) and a lipophilic diethyl-sulfonamide tail. Common failure modes include silica tailing (due to Lewis acid-base interactions), oiling out during crystallization, and co-elution with hydrolysis byproducts (sulfonic acids).

This guide prioritizes a chemical separation strategy (pH-swing extraction) over chromatography, as it exploits the molecule's specific pKa profile to remove the most persistent impurities.

Module 1: The "Acid-Base Swing" (Primary Purification)

The Logic: The target molecule contains a basic nitrogen (pyridine ring).[1] The major impurity—6-aminopyridine-3-sulfonic acid (formed by hydrolysis of the sulfonyl chloride intermediate)—is zwitterionic and highly water-soluble at neutral pH. The N,N-diethyl substitution on your target means the sulfonamide nitrogen has no acidic proton, making the molecule strictly basic/neutral. We exploit this to wash away impurities.[2][3]

Protocol: pH-Controlled Differential Extraction

  • Dissolution (Acid Phase):

    • Dissolve crude residue in 1M HCl (Target pH < 2.0).

    • Why: At pH 2, the pyridine ring is fully protonated (

      
      ), forcing the target into the aqueous phase.
      
    • Volume: Use ~10 mL per gram of crude.

  • The "Scrub" Wash:

    • Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) (3x).

    • Action: Discard the organic layer.[3]

    • Result: This removes neutral, lipophilic impurities (unreacted diethylamine oligomers, non-basic byproducts) while your target stays safely in the water.

  • The Swing (Basification):

    • Cool the aqueous layer to 0°C (ice bath).

    • Slowly add saturated Na₂CO₃ or 6M NaOH until pH reaches ~9-10.

    • Observation: The solution will likely turn cloudy as the target deprotonates (Free Base form) and precipitates/oils out.

  • Recovery (Extraction):

    • Extract the basic aqueous mixture with DCM (Dichloromethane) (3x).

    • Crucial Separation: The sulfonic acid impurity (hydrolysis byproduct) forms a salt (

      
      ) and remains in the water , while your target moves to the DCM.
      
    • Dry DCM over Na₂SO₄ and concentrate.

Caption: Flowchart of the pH-swing extraction removing zwitterionic acid impurities and neutral byproducts.

Module 2: Chromatography Troubleshooting

If the extraction doesn't yield >98% purity, use Flash Chromatography.

The Problem: Tailing/Streaking The basic pyridine nitrogen interacts strongly with the acidic silanols on silica gel, causing the compound to "streak" down the column rather than elute as a tight band.[3]

The Solution: Amine Deactivation You must neutralize the silica surface before/during the run.

Protocol: Triethylamine (TEA) Modified Flash

  • Mobile Phase: DCM : Methanol (95:5) + 1% Triethylamine (TEA) .

  • Column Pre-treatment: Flush the silica column with 3 CV (Column Volumes) of the mobile phase containing TEA before loading the sample.

  • Loading: Dissolve sample in minimal DCM. If solubility is poor, use a "dry load" (adsorb sample onto Celite or loose silica).

  • Gradient: 0%

    
     10% MeOH in DCM (maintain 1% TEA throughout).
    
ParameterStandard ConditionModified Condition (Recommended)
Stationary Phase Silica Gel 60Silica Gel 60 (TEA buffered) or Basic Alumina
Modifier None1% Triethylamine or 1% NH₄OH
Rf Value 0.1 - 0.3 (Streaking)0.4 - 0.6 (Tight Spot)
Detection UV (254 nm)UV (254 nm) + Dragendorff Stain

Module 3: Crystallization (The "Oiling Out" Fix)

The Issue: Sulfonamides with alkyl chains often "oil out" (separate as a liquid) rather than crystallize when cooling, especially if impurities are present.

Protocol: Anti-Solvent Vapor Diffusion Avoid rapid cooling. Use a slow diffusion method.

  • Dissolve the semi-pure oil in a minimum amount of warm Ethyl Acetate (good solvent).

  • Place this small vial (uncapped) inside a larger jar containing Hexanes or Pentane (anti-solvent).

  • Seal the outer jar.

  • Allow to stand undisturbed for 24-48 hours.

  • Mechanism: Hexane vapor slowly diffuses into the EtOAc, gradually lowering solubility and forcing the formation of ordered crystals rather than amorphous oil.

Frequently Asked Questions (FAQs)

Q1: My product turned dark brown/black overnight. Is it ruined?

  • Diagnosis: Aminopyridines are electron-rich and prone to oxidation (forming N-oxides or azo-dimers) upon exposure to light and air [1].

  • Fix: The color is often a trace surface impurity. Perform a quick filtration through a short plug of silica (using the TEA method above) or recrystallize with a pinch of activated charcoal. Always store under Nitrogen/Argon in amber vials.

Q2: I see a persistent peak at [M+1] = 175 in LCMS. What is it?

  • Diagnosis: This is likely 6-aminopyridine-3-sulfonic acid (MW ~174).[4] It is the hydrolysis product of your intermediate sulfonyl chloride.

  • Fix: This compound is highly polar. It will not extract into DCM at pH 10. Repeat the Module 1 (pH Swing) extraction, ensuring the aqueous layer is sufficiently basic (pH > 9) before pulling the organic phase.

Q3: Can I use Acetone for recrystallization?

  • Warning: Avoid ketones (Acetone, MEK) if possible. The primary amine on the pyridine ring can react with ketones to form imines (Schiff bases) , especially if trace acid is present or during heating. Stick to EtOAc/Hexane or EtOH/Water systems.[1]

Troubleshooting Decision Tree

Caption: Rapid diagnostic logic for common purification failures.

References

  • BenchChem Technical Support. (2025).[1][3][5] Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. Retrieved from (General reference for aminopyridine oxidation sensitivity).

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica.[2] Retrieved from

  • PubChem. (2025).[6] 6-aminopyridine-3-sulfonamide Compound Summary. Retrieved from

Sources

Troubleshooting

Technical Support Center: Enhancing the Long-Term Stability of 6-amino-N,N-diethylpyridine-3-sulfonamide

Introduction Welcome to the technical support guide for 6-amino-N,N-diethylpyridine-3-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 6-amino-N,N-diethylpyridine-3-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. 6-amino-N,N-diethylpyridine-3-sulfonamide possesses two key functional moieties: an aminopyridine ring and a sulfonamide group. The stability of the molecule is intrinsically linked to the chemical behavior of these groups. Degradation can compromise experimental results, leading to loss of potency, altered biological activity, and inconsistent data. This guide provides a comprehensive overview of potential stability issues, preventative measures, and troubleshooting strategies based on established chemical principles for related molecular structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities and potential degradation pathways for 6-amino-N,N-diethylpyridine-3-sulfonamide?

The molecule's structure suggests two primary sites susceptible to degradation: the aminopyridine ring and the sulfonamide bridge.

  • Oxidation of the Aminopyridine Ring: The 6-amino group makes the pyridine ring electron-rich and thus susceptible to oxidation.[1][2] Oxidizing agents or exposure to atmospheric oxygen, potentially accelerated by light or metal ions, can lead to the formation of N-oxides or other oxidative degradation products.[3][4] While 2-aminopyridine has a reduced oxidation potential compared to aniline, it is not immune to oxidative reactions, especially under harsh conditions.[2]

  • Hydrolysis of the Sulfonamide Bond (S-N): The sulfonamide group can undergo hydrolysis, cleaving the S-N bond. This reaction is typically catalyzed by acidic or basic conditions.[5][6] While many sulfonamides are relatively stable at neutral pH, significant pH shifts in unbuffered solutions during storage or processing can accelerate this degradation, yielding sulfanilic acid derivatives and diethylamine.[6][7]

  • Photodegradation: Pyridine derivatives can be sensitive to UV light, which can provide the energy to initiate degradation reactions.[8][9] It is crucial to protect the compound from light to prevent the formation of photolytic degradants.

Q2: What are the ideal long-term storage conditions for the solid compound?

To mitigate the risks of hydrolysis, oxidation, and photodegradation, the following conditions are recommended for the storage of solid 6-amino-N,N-diethylpyridine-3-sulfonamide. These are based on general best practices for active pharmaceutical ingredients (APIs).[10][11]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of all potential chemical degradation reactions.[12] For critical long-term storage, -20°C can be considered.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent oxidation of the aminopyridine ring.
Humidity Low / DesiccatedMinimizes adsorbed water, which is a key reactant for hydrolysis.[13]
Light Protected from Light (Amber Vial)Prevents photolytic degradation.
Container Tightly Sealed, Inert MaterialPrevents exposure to atmospheric moisture and oxygen. Use of glass or other non-reactive containers is essential.

Avoid repeated freeze-thaw cycles if storing frozen. Port-out material into single-use aliquots to maintain the integrity of the bulk supply.

Q3: How can I tell if my sample has degraded?

Degradation can manifest in several ways:

  • Physical Changes: Look for discoloration (e.g., yellowing or browning), changes in texture, or clumping of the solid material.

  • Analytical Detection: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[14][15] A validated HPLC method can separate the parent compound from its degradation products. A loss of purity (decrease in the main peak area percentage) or the appearance of new peaks is a clear sign of degradation.

  • Inconsistent Biological Data: A gradual or sudden loss of efficacy in your assays can be an indicator of compound degradation, assuming all other experimental parameters are controlled.

Q4: What is the best way to handle the compound when preparing solutions for experiments?

To minimize degradation during routine experimental use:

  • Use High-Purity Solvents: Use anhydrous, de-gassed solvents where possible to minimize exposure to water and oxygen.

  • Work Quickly: Weigh the compound and prepare solutions promptly. Do not leave the solid material exposed to the open air for extended periods.

  • pH Control: If preparing aqueous solutions, use a buffer system to maintain a stable pH, ideally near neutral (pH 6-8), unless the compound's solubility or experimental requirements dictate otherwise. Many sulfonamides exhibit good stability in this range.[6][7]

  • Fresh is Best: Prepare solutions fresh for each experiment. If you must store solutions, flash-freeze single-use aliquots in an inert atmosphere and store them at -80°C. Perform a small-scale stability test on the solution to validate your storage procedure.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow for diagnosing the problem.

Problem: I'm observing a significant loss of purity in my solid sample, confirmed by HPLC.

This indicates that the primary storage conditions are inadequate.

Caption: Troubleshooting workflow for purity loss in solid samples.

Problem: My experimental results are inconsistent, and I suspect my stock solution is degrading.

Stock solution instability is a common source of experimental variability.

  • Immediate Action: Prepare a fresh stock solution from a reliable solid sample and repeat the critical experiment immediately. If results are restored, the old stock solution was the problem.

  • Root Cause Analysis:

    • Was the solution stored at room temperature? Many organic molecules are not stable in solution at room temperature for extended periods.

    • What solvent was used? Protic solvents (water, methanol) can participate in hydrolysis. Acidic or basic additives (like TFA or triethylamine) can catalyze degradation.

    • How old is the solution? Even when stored cold, solutions have a finite lifespan. It is poor practice to use stock solutions that are weeks or months old without re-characterization.

  • Validation: To determine an appropriate storage window, perform a simple time-course study. Analyze your freshly prepared stock solution by HPLC. Then, store it under your desired conditions (e.g., 4°C or -20°C) and re-analyze it at set time points (e.g., 24h, 48h, 1 week). A change in purity of >2% typically indicates the solution is no longer suitable for quantitative experiments.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of the molecule.[16][17][18] It purposefully degrades the sample to identify likely degradation products and establish that your analytical method is "stability-indicating." A good study aims for 5-20% degradation of the parent compound.[13][18]

Objective: To identify the degradation products of 6-amino-N,N-diethylpyridine-3-sulfonamide under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: To 1 mL of stock, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of stock, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: To 1 mL of stock, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Stress: Incubate a vial of the solid compound at 80°C for 48 hours. Separately, incubate a vial of the stock solution at 60°C for 24 hours.

    • Photolytic Stress: Expose a vial of the solid compound and a separate vial of the stock solution to a calibrated light source (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 watt hours/m²).

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base/acid.

    • Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL).

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak and the formation of new peaks (degradants). This confirms the degradation pathways and validates that your HPLC method can detect them.

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for a method capable of separating the parent compound from its potential degradants. Method optimization will be required.

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
UV Detection Diode Array Detector (DAD) scanning 210-400 nm. Monitor at 254 nm or λmax.

Rationale: A gradient elution on a C18 column is a robust starting point for separating compounds of moderate polarity from potential degradation products, which are often more polar (from hydrolysis) or have altered chromophores (from oxidation).[14] The DAD allows for peak purity assessment and helps in identifying the optimal monitoring wavelength.

References

  • Gao, Y., et al. (2022). Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation. Environmental Science & Technology, 56(5), 2993–3004. [Link]

  • Ricken, B., et al. (2013). Bacterial degradation pathways of sulfonamide antibiotics. ResearchGate. [Link]

  • Gao, Y., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed. [Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Ahmed, A. A., et al. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795, 012006. [Link]

  • Rathore, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]

  • Brown, A. D., et al. (1999). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. [Link]

  • Fan, H., et al. (2021). Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways. Journal of Hazardous Materials, 416, 125815. [Link]

  • Wiley, R. H., & Hartman, J. L. (1951). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494-494. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Applied Pharmaceutics, 2(2), 1-8. [Link]

  • Pospisil, J., et al. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Industrial & Engineering Chemistry Research, 53(5), 1837-1844. [Link]

  • Dey, G. R., et al. (2002). Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study. Radiation Physics and Chemistry, 65(2), 153-160. [Link]

  • World Health Organization. (2009). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(4), 1274-1282. [Link]

  • Synergy Bioscience. (2023). Stability Testing of Pharmaceuticals: Why is it important? Synergy Bioscience. [Link]

  • Jiang, B., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 642, 653-661. [Link]

  • Katritzky, A. R., & Lunt, E. (1970). Oxidation of some 4-substituted N-aminopyridinium salts. Tetrahedron, 26(18), 4291-4302. [Link]

  • Tillet, M. J., et al. (1980). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 45(1), 132-137. [Link]

  • Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • Sharma, R., et al. (2022). Analytical Techniques for the Assessment of Drug Stability. ResearchGate. [Link]

  • Kumar, V., et al. (2019). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 4(9), 23-31. [Link]

  • Kamberi, M. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Huynh-Ba, K. (2021). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • European Medicines Agency. (2007). Guideline on Declaration of Storage Conditions. EMA. [Link]

  • Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. Q1 Scientific. [Link]

  • GMP Trends. (2022). Proper Storage Conditions for Your APIs. GMP Trends. [Link]

  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Expert Committee on Specifications for Pharmaceutical Preparations. [Link]

  • Wiley, R. H., & Hartman, J. L. (1951). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(23), 5321-5323. [Link]

  • Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(7), 2178-2179. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 6-amino-N,N-diethylpyridine-3-sulfonamide

Introduction: The Analytical Imperative for Novel Pyridine Sulfonamides In the landscape of modern drug development, pyridine sulfonamides represent a privileged scaffold, demonstrating a wide array of biological activit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Pyridine Sulfonamides

In the landscape of modern drug development, pyridine sulfonamides represent a privileged scaffold, demonstrating a wide array of biological activities. The compound 6-amino-N,N-diethylpyridine-3-sulfonamide is one such molecule of interest, combining the bioisosteric properties of the pyridine ring with the well-established pharmacophore of a sulfonamide. For researchers engaged in the synthesis, optimization, and quality control of such novel chemical entities, rigorous and unambiguous analytical characterization is not merely a regulatory formality but a scientific necessity. The precise confirmation of the molecular structure and the confident assessment of purity are foundational to the integrity of all subsequent biological and toxicological data.

This guide provides an in-depth analysis of the primary analytical tool for structural elucidation, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, as applied to 6-amino-N,N-diethylpyridine-3-sulfonamide. Moving beyond a simple data report, we will dissect the anticipated spectrum, explaining the causal relationships between the molecule's electronic and steric features and the resulting NMR signals. Furthermore, this guide adopts a comparative approach, critically evaluating the role of ¹H NMR alongside complementary techniques such as Carbon-13 NMR (¹³C NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). By presenting supporting data and detailed protocols, we aim to equip researchers with the expertise to build a robust, self-validating analytical workflow for this and similar compounds.

Part 1: Primary Structural Elucidation via ¹H NMR Spectroscopy

¹H NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing exquisitely detailed information about the chemical environment, connectivity, and relative number of protons. For a molecule like 6-amino-N,N-diethylpyridine-3-sulfonamide, a systematic interpretation of the ¹H NMR spectrum allows for the unambiguous confirmation of its constitution.

Predicted ¹H NMR Spectrum and Structural Assignment

While an experimental spectrum is the gold standard, a predicted spectrum based on established principles of chemical shifts and coupling constants for substituted pyridines and N,N-diethylsulfonamides provides a powerful framework for analysis.[1] The analysis is best performed in a common deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[2]

Molecular Structure with Proton Labeling:

Workflow cluster_synthesis Synthesis & Workup cluster_analysis Analytical Workflow cluster_result Final Assessment Syn Synthesized Product NMR ¹H & ¹³C NMR (Structure Confirmation) Syn->NMR Primary Structure MS Mass Spectrometry (Molecular Weight) Syn->MS Identity Check HPLC HPLC (Purity & Quantification) Syn->HPLC Purity Check Result Confirmed Structure & Purity >95% NMR->Result MS->Result HPLC->Result

Sources

Comparative

Comparative FTIR Profiling: 6-amino-N,N-diethylpyridine-3-sulfonamide Characterization

Executive Summary & Application Scope 6-amino-N,N-diethylpyridine-3-sulfonamide is a critical heteroaromatic scaffold, often utilized as an intermediate in the synthesis of bioactive sulfonamides and enzyme inhibitors.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

6-amino-N,N-diethylpyridine-3-sulfonamide is a critical heteroaromatic scaffold, often utilized as an intermediate in the synthesis of bioactive sulfonamides and enzyme inhibitors.[1] Its characterization presents a unique spectroscopic challenge: distinguishing the primary amine vibrations of the pyridine ring from the tertiary sulfonamide moiety, while confirming the integrity of the heteroaromatic core.

This guide provides a technical comparison of the target molecule against its structural precursors and analogs. By analyzing the specific vibrational modes of the N,N-diethyl substitution versus primary sulfonamides, researchers can definitively validate product purity and identity.

Experimental Methodology: ATR vs. Transmission

To ensure high-fidelity data, the choice of sampling technique is paramount. While KBr pellets are traditional, Attenuated Total Reflectance (ATR) is the recommended industry standard for this compound due to its crystalline nature and susceptibility to moisture (hygroscopicity of the sulfonamide moiety).

Comparative Protocol Assessment
FeatureATR (Diamond/ZnSe Crystal) Transmission (KBr Pellet) Recommendation
Sample Prep None/Minimal (Direct solid press)Grinding with KBr (1:100 ratio)ATR (Reduces prep error)
Moisture Interference Low (Surface analysis only)High (KBr is hygroscopic)ATR (Critical for sulfonamides)
Resolution Good (Depth of penetration dependent)High (Path length dependent)ATR (Sufficient for ID)
Reproducibility Excellent (Pressure clamp controlled)Variable (Grinding consistency)ATR (Best for QC)
Optimized ATR-FTIR Protocol
  • System Preparation: Purge spectrometer with N₂ to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor.[1]

  • Background Scan: Collect 32 scans of the clean Diamond/ZnSe crystal (air background).[1]

  • Sample Loading: Place ~5 mg of 6-amino-N,N-diethylpyridine-3-sulfonamide on the crystal.

  • Contact Pressure: Apply high pressure using the anvil to ensure intimate contact (critical for solid sulfonamides to resolve the ~3400 cm⁻¹ amine doublet).

  • Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; Accumulate 64 scans.

Spectral Data Analysis & Comparison

The following data synthesizes characteristic bands for the target molecule compared to its two primary structural components: 2-Aminopyridine (the ring scaffold) and N,N-Diethylbenzenesulfonamide (the functional group analog).

Table 1: Characteristic Vibrational Modes (cm⁻¹)
Functional GroupVibration ModeTarget Molecule Analog A: 2-Aminopyridine [1,2]Analog B: N,N-Diethylbenzenesulfonamide [3,4]Differentiation Logic
Primary Amine (-NH₂) N-H Stretch (Asym/Sym)3450 / 3310 (Doublet)3442 / 3300AbsentConfirms presence of amino group on ring.[1]
Primary Amine (-NH₂) N-H Scissoring (Bending)~1625 1617AbsentDistinguishes from secondary amines.[1]
Sulfonamide (-SO₂-N) SO₂ Asymmetric Stretch1340–1320 Absent1344–1317Strongest band; confirms sulfonamide formation.[1][2]
Sulfonamide (-SO₂-N) SO₂ Symmetric Stretch1170–1150 Absent1187–1147Paired with 1340 peak for ID.[1]
Sulfonamide N-H N-H StretchABSENT N/AAbsentCRITICAL: Absence distinguishes N,N-diethyl (tertiary) from primary sulfonamides (which show peaks ~3250).[1]
Pyridine Ring C=N / C=C Ring Stretch1590, 1480 1600, 1562, 14811590 (Benzene analog)Pyridine breathing modes often shift due to sulfonyl substitution.
Alkyl (Ethyl) C-H Aliphatic Stretch2980–2870 Absent2980–2850Confirms diethyl substitution.[1]
C-N Bond C-N (Exocyclic)1280–1260 13281260Overlap region; connects amine to ring.[1]
Detailed Mechanistic Insight
  • The "Missing" N-H Band: A common error in sulfonamide characterization is confusing the amide/amine regions. In primary sulfonamides (R-SO₂-NH₂), distinct N-H stretching bands appear at 3350/3250 cm⁻¹.[1] In the target molecule , the sulfonamide nitrogen is fully substituted with ethyl groups. Therefore, the only N-H stretching signals observed (3450/3310 cm⁻¹) belong to the ring-amino group at position 6.

  • Sulfonyl Shift: The electron-withdrawing nature of the pyridine ring (compared to a benzene ring in Analog B) may cause a slight blue-shift (higher wavenumber) in the SO₂ asymmetric stretch, moving it closer to 1340 cm⁻¹ compared to 1320 cm⁻¹ in simple alkyl sulfonamides.

  • Ring Breathing: The characteristic pyridine ring breathing mode (~990 cm⁻¹) is highly sensitive to substitution.[1] The presence of the bulky sulfonyl group at position 3 often perturbs this vibration, reducing its intensity or shifting it significantly compared to unsubstituted pyridine [5].

Visual Workflows

Diagram 1: Characterization Workflow

This flowchart outlines the decision process for validating the synthesis of the target molecule from its precursors.

G Start Crude Product (Synthesis Output) Prep Sample Prep (ATR-FTIR) Start->Prep Scan Spectral Acquisition (4000-600 cm⁻¹) Prep->Scan Check1 Check 3300-3500 cm⁻¹ (High Energy Region) Scan->Check1 Result1 Doublet Observed (Primary Amine Present) Check1->Result1 Doublet Result2 No Peaks / Broad Blob (Amine Missing/Salt) Check1->Result2 None Check2 Check 1320-1350 cm⁻¹ (Sulfonyl Region) Result1->Check2 Result3 Strong Peak ~1340 cm⁻¹ (Sulfonamide Confirmed) Check2->Result3 Yes Result4 Peak Missing Check2->Result4 No Check3 Check 3200-3250 cm⁻¹ (Sulfonamide N-H) Result3->Check3 Final Identity Confirmed: 6-amino-N,N-diethylpyridine-3-sulfonamide Check3->Final Absent (Tertiary) Fail Impurity/Precursor Check3->Fail Present (Primary Sulfonamide Impurity)

Caption: Step-by-step spectral validation logic. Note that for the target molecule, the ABSENCE of Sulfonamide N-H bands (Check 3) is a positive confirmation of the N,N-diethyl substitution.

Diagram 2: Functional Group Assignment Map

Visualizing the molecular connectivity to spectral bands.[3]

Struct Molecule 6-amino-N,N-diethylpyridine-3-sulfonamide Amine 6-Amino Group (-NH₂) Stretch: 3450/3310 cm⁻¹ Bend: 1625 cm⁻¹ Molecule->Amine Ring Pyridine Ring C=N Stretch: 1590 cm⁻¹ C=C Stretch: 1480 cm⁻¹ Molecule->Ring Sulf Sulfonyl Group (-SO₂-) Asym: 1340 cm⁻¹ Sym: 1160 cm⁻¹ Molecule->Sulf Alkyl N,N-Diethyl Group C-H Stretch: 2980 cm⁻¹ CH₂ Bend: 1460 cm⁻¹ Sulf->Alkyl Attached

Caption: Mapping specific functional moieties of the target molecule to their expected wavenumber regions.

References

  • Jose, S. P., & Mohan, S. (2006).[1] Vibrational spectra and normal coordinate analysis of 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(2), 205-209.[1]

  • NIST Chemistry WebBook. (2023).[1] Infrared Spectrum of 2-Aminopyridine. National Institute of Standards and Technology.[1]

  • Gowda, B. T., et al. (2003).[1] Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung A, 58(12).[1]

  • PubChem. (2025).[1][4] N,N-Diethylbenzenesulfonamide (Compound Summary). National Library of Medicine.[1] [1]

  • Varghese, H. T., et al. (2010).[1] Vibrational Spectroscopic Studies and Ab Initio Calculations of Pyridine-3-Sulfonic Acid. Asian Journal of Chemistry, 22(4).[1]

Sources

Validation

A Comparative Guide to the Elemental Analysis Validation of 6-amino-N,N-diethylpyridine-3-sulfonamide

This guide provides an in-depth, objective comparison of methodologies for the elemental analysis validation of 6-amino-N,N-diethylpyridine-3-sulfonamide, a key intermediate in pharmaceutical synthesis. Designed for rese...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of methodologies for the elemental analysis validation of 6-amino-N,N-diethylpyridine-3-sulfonamide, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a thorough understanding of how to achieve and verify analytical integrity.

Introduction: The Imperative of Elemental Purity

In the landscape of pharmaceutical development, the precise determination of a compound's elemental composition is a foundational requirement. For a molecule such as 6-amino-N,N-diethylpyridine-3-sulfonamide (Molecular Formula: C₉H₁₅N₃O₂S, Molecular Weight: 229.30 g/mol ), elemental analysis serves as a critical identity and purity check. Any deviation from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or issues with synthesis, all of which have profound implications for the safety and efficacy of the final drug product.

The validation of the analytical procedure used to determine this composition is not merely a regulatory formality but a scientific necessity. It provides documented evidence that the method is suitable for its intended purpose, delivering reliable and accurate results.[1][2] This guide will focus on the validation of the most common technique for this purpose, combustion analysis, and compare it with other relevant analytical approaches.

The Gold Standard: CHNS Combustion Analysis

The current state-of-the-art for determining the carbon, hydrogen, nitrogen, and sulfur content in organic compounds is combustion analysis.[3] This technique is based on the complete and instantaneous oxidation of the sample in a high-temperature, oxygen-rich environment.[4][5][6]

The "Why": Principles of Combustion Analysis

The core of this method lies in its elegant simplicity and robustness. A precisely weighed sample of 6-amino-N,N-diethylpyridine-3-sulfonamide is combusted at temperatures exceeding 1000°C.[5] This process quantitatively converts the constituent elements into simple, stable gases:

  • Carbon (C) is converted to Carbon Dioxide (CO₂)

  • Hydrogen (H) is converted to Water (H₂O)

  • Nitrogen (N) is converted to Nitrogen gas (N₂) and some nitrogen oxides (NOx)

  • Sulfur (S) is converted to Sulfur Dioxide (SO₂)

Following combustion, the resulting gas mixture is swept by an inert carrier gas, typically helium, through a series of reactors and traps.[4][7] Nitrogen oxides are reduced to N₂ gas over heated copper, and excess oxygen is removed.[5][7] The purified gases are then separated, often by gas chromatography, and quantified by a thermal conductivity detector (TCD).[3][8] The detector's response is directly proportional to the concentration of each gas, allowing for the calculation of the elemental percentage in the original sample.

Experimental Workflow for CHNS Analysis

CHNS Analysis Workflow Figure 1: CHNS Combustion Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample (1-3 mg) Encapsulate Encapsulate in Tin Foil Sample->Encapsulate Autosampler Place in Autosampler Encapsulate->Autosampler Combustion Combustion >1000°C in O₂ Atmosphere Autosampler->Combustion Reduction Reduction of NOx to N₂ Combustion->Reduction Separation Gas Separation (GC Column) Reduction->Separation Detection Detection (TCD) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % Element Integration->Calculation Report Generate Report Calculation->Report Validation Process Figure 2: Logical Flow of Analytical Validation cluster_planning Planning & Preparation cluster_execution Experimental Execution cluster_evaluation Evaluation & Reporting Define Define Analytical Procedure Protocol Develop Validation Protocol (ICH Q2) Define->Protocol CRM Procure Certified Reference Material Protocol->CRM Linearity Linearity & Range CRM->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity Precision->Specificity Robustness Robustness Specificity->Robustness Compare Compare Data to Acceptance Criteria Robustness->Compare Report Generate Validation Report Compare->Report Approval Method Approval Report->Approval

Caption: Figure 2: Logical Flow of Analytical Validation. A diagram illustrating the stages from planning to final method approval.

Comparative Analysis with Alternative Techniques

While combustion analysis is the primary method for determining the bulk elemental composition (C, H, N, S) of an organic molecule, a comprehensive characterization often requires other techniques, particularly for elemental impurities.

TechniquePrimary ApplicationElements DetectedSensitivityDestructive?Throughput
CHNS Combustion Analysis Bulk elemental composition of organic compoundsC, H, N, S, (O by pyrolysis)Percent (%) levelYesHigh
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Trace and ultra-trace elemental impuritiesMost elements (metals and some non-metals)Parts per billion (ppb) to parts per trillion (ppt)YesModerate
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Trace elemental impuritiesMost elements (metals and some non-metals)Parts per million (ppm) to high ppbYesModerate
X-Ray Fluorescence (XRF) Bulk and trace elemental compositionElements from Na to Uppm to percent levelNoHigh
Inductively Coupled Plasma (ICP) Methods

ICP-MS and ICP-OES are powerful techniques for quantifying elemental impurities, as outlined in USP chapters <232> and <233> and ICH Q3D guidelines. [9][10][11]These methods are not alternatives to combustion analysis for determining the C, H, N, and S content but are complementary for ensuring the purity of a drug substance from a trace metal perspective. [12]For instance, ICP-MS can detect and quantify toxic heavy metals like lead, mercury, arsenic, and cadmium at levels far below what combustion analysis can achieve. [10][13] The validation of an ICP-MS method for elemental impurities also follows the principles of ICH Q2(R1), with a focus on accuracy (determined by spike recovery), precision, and specificity (the ability to distinguish analytes from matrix interferences). [9][14]

X-Ray Fluorescence (XRF)

XRF is a non-destructive technique that can be used for elemental analysis. [15]While it is very rapid and requires minimal sample preparation, its sensitivity and accuracy for light elements like carbon, hydrogen, and nitrogen are significantly lower than combustion analysis, making it unsuitable for the primary validation of an organic compound like 6-amino-N,N-diethylpyridine-3-sulfonamide.

Conclusion

The validation of the elemental analysis of 6-amino-N,N-diethylpyridine-3-sulfonamide is a critical step in its development as a pharmaceutical intermediate. Combustion analysis, guided by the validation principles of ICH Q2(R1), stands as the definitive method for accurately and precisely determining the bulk elemental composition (C, H, N, S). Its trustworthiness is established through a systematic evaluation of specificity, accuracy, precision, linearity, range, and robustness.

While techniques like ICP-MS are indispensable for the complementary task of quantifying trace elemental impurities, they do not replace the foundational role of combustion analysis. A comprehensive analytical strategy will, therefore, employ combustion analysis for the stoichiometric verification of the molecule and ICP-based methods to control for inorganic contaminants, ensuring the overall purity, safety, and quality of the drug substance.

References

  • Elemental analysis: operation & applications. Elementar. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • How Does a CHNSO Analyzer Work? AZoM. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • CHNS Elemental Analysers. The Royal Society of Chemistry. [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • CHNO by Combustion | Oxidation. Jordi Labs. [Link]

  • Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent Technologies. [Link]

  • Validation of Analysis Method Using ICPMS-2030 Based on USP <233> ELEMENTAL IMPURITIES - PROCEDURES. Shimadzu Scientific Instruments. [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy. [Link]

  • Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan. SGS. [Link]

  • Determination of Elemental Impurities in Antibiotics according to USP 232 and 233 by HR ICP-OES. Analytik Jena. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. ELTRA. [Link]

  • Basic principles and tests of organic element analysis. Universal Lab Blog. [Link]

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Comparative

A Comparative Guide to Pyridine-3-Sulfonamide Derivatives in Biological Assays

<Senior Application Scientist Report Abstract The pyridine-3-sulfonamide scaffold is a cornerstone in modern medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This guide provides a co...

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist Report

Abstract

The pyridine-3-sulfonamide scaffold is a cornerstone in modern medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This guide provides a comparative analysis of various pyridine-3-sulfonamide derivatives, focusing on their performance in key biological assays. We delve into their efficacy as anticancer agents, carbonic anhydrase inhibitors, and antimicrobial compounds. By synthesizing data from multiple studies, this report offers a clear comparison of structure-activity relationships (SAR), highlights top-performing derivatives, and provides detailed, field-tested protocols for core evaluative assays. The objective is to equip researchers and drug development professionals with the critical data and methodological insights needed to advance the design and application of this versatile chemical class.

Introduction: The Versatility of the Pyridine-3-Sulfonamide Scaffold

The sulfonamide functional group (-S(=O)₂-NH₂) is a privileged pharmacophore, present in over 150 FDA-approved drugs.[1] Its ability to act as a hydrogen bond donor and acceptor, coupled with its tetrahedral geometry that can mimic a transition state, allows it to bind effectively to a wide range of biological targets. When incorporated into a pyridine ring, specifically at the 3-position, the resulting scaffold gains unique electronic and steric properties that have been exploited to develop potent and selective inhibitors for various enzymes and cellular pathways.

This guide will focus on three major areas where pyridine-3-sulfonamide derivatives have shown significant therapeutic promise:

  • Oncology: Targeting critical components of cell division and survival pathways.

  • Enzyme Inhibition: Specifically focusing on carbonic anhydrases, which are involved in pH regulation and are overexpressed in many tumors.[2]

  • Infectious Diseases: Exhibiting activity against a range of bacterial and fungal pathogens.

Anticancer Activity: Targeting Tubulin Polymerization

A primary mechanism by which several potent pyridine-based sulfonamides exert their anticancer effects is through the disruption of microtubule dynamics by inhibiting tubulin polymerization. Microtubules are essential for forming the mitotic spindle during cell division, making them a well-validated target for cancer therapy.

A notable study synthesized a series of N-phenyl 4-substituted and 2,4-disubstituted pyridine carbothioamides incorporating a sulfonamide moiety.[1][3] These compounds were evaluated for their ability to inhibit tubulin polymerization and for their cytotoxic effects against various human cancer cell lines.

Comparative Performance of Anticancer Derivatives

The following table summarizes the in vitro cytotoxicity (IC₅₀) and tubulin polymerization inhibition data for selected lead compounds from this series, compared against standard chemotherapeutic agents.

CompoundSubstitution PatternA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)Tubulin IC₅₀ (µM)
Compound 3 2,4-dichloro4.91.21.81.1
Compound 5 4-bromo9.12.52.91.4
Colchicine Reference Drug-2.411.010.6
Doxorubicin Reference Drug--4.5N/A
Data synthesized from studies by Iqbal et al.[1][3]

Field Insights & Structure-Activity Relationship (SAR): The data clearly indicates that compounds 3 and 5 are exceptionally potent.[1][3]

  • Compound 3 , with its 2,4-dichloro substitution, was the most active derivative, proving to be 2- to 6-fold more potent than colchicine in the tested cell lines.[1] Its tubulin polymerization IC₅₀ of 1.1 µM significantly outperforms colchicine (10.6 µM).[3]

  • The presence of halogen substituents appears crucial for activity. The dichloro substitution in compound 3 provides a marked increase in potency compared to the monobromo substitution in compound 5.[1]

  • Importantly, both compounds 3 and 5 showed approximately 4-fold lower toxicity toward normal human lung microvascular endothelial cells (HLMEC), suggesting a favorable selectivity index compared to doxorubicin.[3]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines the core steps for assessing a compound's ability to inhibit the polymerization of tubulin, a key indicator of antimitotic activity.

Principle: This assay measures the increase in light scattering or fluorescence as purified tubulin monomers polymerize into microtubules in the presence of GTP. An inhibitor will slow or prevent this increase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Reconstitute lyophilized >99% pure bovine brain tubulin in the buffer on ice.

    • Prepare a 10 mM stock of GTP in buffer.

    • Prepare serial dilutions of the test compounds (e.g., pyridine-3-sulfonamide derivatives) and a positive control (e.g., colchicine) in the same buffer. A vehicle control (e.g., DMSO) must be run in parallel.

  • Assay Execution:

    • In a pre-chilled 96-well plate, add 5 µL of the compound dilutions to respective wells.

    • Add 90 µL of the tubulin solution to each well.

    • Incubate the plate at 4°C for 15 minutes to allow for compound binding.

    • Initiate polymerization by adding 5 µL of GTP to each well.

    • Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the absorbance (at 340 nm) or fluorescence every minute for 60-90 minutes.

    • Plot the absorbance/fluorescence versus time. The rate of polymerization is the slope of the linear portion of the curve.

  • Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Causality Behind Choices:

  • Why PIPES buffer? PIPES is a zwitterionic buffer that is effective at maintaining a stable pH of ~6.9, which is optimal for microtubule assembly in vitro.

  • Why GTP? Tubulin polymerization is a GTP-dependent process. GTP hydrolysis at the β-tubulin subunit is critical for the dynamic instability of microtubules.

  • Why 37°C? This temperature is physiological and promotes the polymerization process, which is highly temperature-dependent.

Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis P1 Prepare Buffers & Reagents P2 Reconstitute Tubulin (on ice) P1->P2 P3 Prepare Compound Serial Dilutions P2->P3 A1 Add Compounds to 96-well plate P3->A1 A2 Add Tubulin Solution (4°C Incubation) A1->A2 A3 Initiate with GTP A2->A3 D1 Measure Absorbance/Fluorescence at 37°C over time A3->D1 D2 Plot Polymerization Curves D1->D2 D3 Calculate % Inhibition D2->D3 D4 Determine IC50 Values D3->D4

Caption: Workflow for the in vitro tubulin polymerization assay.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4] They are crucial for pH regulation. Tumor-associated isoforms, particularly hCA IX and hCA XII, are highly overexpressed in various cancers to help manage the acidic tumor microenvironment, making them prime targets for cancer therapy.[2] The sulfonamide group is a classic zinc-binding group and the premier pharmacophore for inhibiting CAs.[5]

A study involving a series of 4-substituted pyridine-3-sulfonamides synthesized via a "click" reaction evaluated their inhibitory activity against four human CA isoforms (hCA I, II, IX, and XII).[5][6]

Comparative Performance of CA Inhibitors

The table below presents the inhibition constants (Kᵢ) for selected derivatives against cytosolic (I, II) and tumor-associated (IX, XII) isoforms.

CompoundSubstitution PatternhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
Compound 4 4-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methoxy>10,000808137102
Compound 6 4-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methoxy>10,000>10,000212091
Acetazolamide Reference Drug25012255.7
Data synthesized from studies by Sławiński et al.[5][6]

Field Insights & Structure-Activity Relationship (SAR):

  • Selectivity is Key: While the reference drug Acetazolamide is potent, it is non-selective. The goal of modern CA inhibitor design is to achieve isoform selectivity to minimize off-target effects (e.g., side effects from inhibiting the ubiquitous hCA II).

  • Compound 4 shows excellent selectivity for the tumor-associated isoforms (IX and XII) over the off-target cytosolic isoforms (I and II). It demonstrates a noteworthy 5.9-fold selectivity for hCA IX over hCA II.[5][6]

  • Compound 6 exhibits remarkable selectivity, with a Kᵢ of 91 nM for hCA XII and over 10,000 nM for hCA II.[5] It also shows a striking 23.3-fold selectivity between the two transmembrane isoforms, hCA IX and hCA XII.[6]

  • The "click-tailing" approach, which adds a 1,2,3-triazole-linked moiety, allows for probing different regions of the CA active site, leading to varied and tunable selectivity profiles.[5]

Signaling Pathway Visualization

G Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9 hCA IX Expression HIF1a->CA9 CO2 CO₂ + H₂O CA9->CO2 HCO3 HCO₃⁻ + H⁺ CO2->HCO3 Catalysis Extracellular Extracellular Acidification HCO3->Extracellular Intracellular Intracellular Alkalinization HCO3->Intracellular Invasion Invasion & Metastasis Extracellular->Invasion Proliferation Cell Proliferation Intracellular->Proliferation Inhibitor Pyridine-3-Sulfonamide Inhibitor Inhibitor->CA9 Binds to Zn²⁺ & Blocks Active Site

Caption: Role of hCA IX in the tumor microenvironment and its inhibition.

Antimicrobial Activity

The sulfonamide scaffold has its historical roots in antimicrobial chemotherapy (sulfa drugs). Modern derivatives based on the pyridine-3-sulfonamide core continue to show promise in this area, offering new avenues to combat bacterial and fungal infections.

Different studies have explored the antimicrobial potential of various derivatives. One study synthesized N-pyridin-3-yl-benzenesulfonamide and tested it against Gram-positive and Gram-negative bacteria.[7] Another study synthesized a series of pyridosulfonamide derivatives and evaluated their activity using a cup-plate method.[8]

Comparative Performance of Antimicrobial Derivatives

The following table summarizes the antimicrobial activity (zone of inhibition) for selected compounds.

CompoundTest OrganismConcentrationZone of Inhibition (mm)Standard Drug (Zone)
N-pyridin-3-yl-benzenesulfonamide S. aureus (Gram +)150 mg/mL12-
N-pyridin-3-yl-benzenesulfonamide S. typhi (Gram -)150 mg/mL11-
Pyridosulfonamide Deriv. 1 B. subtilis (Gram +)150 µg/kg20Co-trimoxazole (25)
Pyridosulfonamide Deriv. 2 E. coli (Gram -)150 µg/kg19Co-trimoxazole (28)
Data synthesized from studies by Yusuf et al. and Kumar et al.[7][8]

Field Insights & Structure-Activity Relationship (SAR):

  • The basic N-pyridin-3-yl-benzenesulfonamide structure shows moderate antibacterial activity.[7]

  • Further modification, such as the introduction of additional heteroaromatic rings onto the sulfonyl group, can significantly increase antimicrobial activity.[8]

  • The activity of these compounds is concentration-dependent. For instance, N-pyridin-3-yl-benzenesulfonamide showed no inhibition at concentrations of 50 and 25 mg/mL against S. aureus.[7]

  • While active, the synthesized derivatives did not surpass the efficacy of the standard drug Co-trimoxazole in the cup-plate assay.[8] However, their activity demonstrates that the scaffold is a viable starting point for developing new antimicrobial agents.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid nutrient broth. Growth is assessed after a defined incubation period.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution:

    • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Add 100 µL of the test compound (at 2x the highest desired test concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results:

    • Visually inspect the wells for turbidity (a sign of bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Trustworthiness & Self-Validation:

  • Growth Control (Well 11): Must show distinct turbidity to confirm that the bacteria are viable and the medium supports growth.

  • Sterility Control (Well 12): Must remain clear to confirm that the broth and plate were not contaminated.

  • Standard Strains: Assays should be run in parallel with quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) for which the MIC of a standard antibiotic is known. This validates the entire experimental setup.

Conclusion and Future Directions

The pyridine-3-sulfonamide scaffold is a highly productive platform for the development of novel therapeutic agents. This comparative guide highlights its diverse biological activities, with specific derivatives showing exceptional potency and, critically, selectivity against cancer and microbial targets.

  • In oncology , derivatives targeting tubulin polymerization, like 2,4-dichloro substituted compound 3 , have demonstrated cytotoxicity superior to established agents like colchicine.[1]

  • As enzyme inhibitors , "click-tailed" pyridine-3-sulfonamides have achieved remarkable isoform selectivity against tumor-associated carbonic anhydrases IX and XII, a crucial feature for minimizing off-target effects.[5][6]

  • In antimicrobial applications, the core structure provides a solid foundation for developing new agents, with activity being tunable through further heterocyclic substitutions.[8]

Future research should focus on optimizing the pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these lead compounds to translate their in vitro potency into in vivo efficacy. The structure-activity relationships discussed herein provide a rational basis for the next generation of pyridine-3-sulfonamide-based drug candidates.

References

  • Iqbal, M. et al. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry.
  • Iqbal, M. et al. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC.
  • Yusuf, A. A. et al. Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide.
  • Sławiński, J. et al. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI.
  • Kumar, A. et al. SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry.
  • Abdel-Ghani, T. M. et al. Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega.
  • Sławiński, J. et al. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.
  • Nocentini, A. et al. Pyridinium derivatives of 3-aminobenzenesulfonamide are nanomolar-potent inhibitors of tumor-expressed carbonic anhydrase isozymes CA IX and CA XII. PubMed.
  • Senturk, M. et al. A class of sulfonamides as carbonic anhydrase I and II inhibitors. Taylor & Francis Online.
  • Sławiński, J. et al. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PubMed.

Sources

Validation

Validating LC-MS Methods for 6-amino-N,N-diethylpyridine-3-sulfonamide Quantification

Executive Summary & Chemical Context[1] 6-amino-N,N-diethylpyridine-3-sulfonamide (CAS: 94924-81-9) is a critical pharmacophore often encountered as a key intermediate in the synthesis of loop diuretics (e.g., Torsemide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1]

6-amino-N,N-diethylpyridine-3-sulfonamide (CAS: 94924-81-9) is a critical pharmacophore often encountered as a key intermediate in the synthesis of loop diuretics (e.g., Torsemide analogs) or as a degradation product in stability studies. Its quantification presents specific bioanalytical challenges due to the basicity of the aminopyridine moiety and the polarity of the sulfonamide group.

This guide provides a comparative technical analysis for validating a robust LC-MS/MS method for this analyte. Unlike generic protocols, we focus on the causality behind column selection (Biphenyl vs. C18) and ionization chemistry, grounded in FDA M10 and ICH M10 regulatory standards.

Analyte Profile[2][3][4]
  • Molecular Weight: ~229.3 Da[1]

  • Physicochemical Nature: Basic (Pyridine nitrogen pKa ~6.8; Primary amine pKa ~3-4). The sulfonamide nitrogen is disubstituted (diethyl), rendering it non-acidic.

  • Ionization Mode: Positive ESI (

    
    ).
    

Method Optimization: A Comparative Analysis

The success of a validation study is determined during method development. Below is an objective comparison of chromatographic and extraction alternatives.

Stationary Phase Selection: C18 vs. Biphenyl

For aminopyridines, standard C18 chemistries often fail to provide adequate retention or peak symmetry due to silanol interactions and lack of


-

selectivity.
FeatureC18 (Traditional) Biphenyl (Recommended) Scientific Rationale
Retention Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
The pyridine ring of the analyte engages in strong

-

overlap with the biphenyl ligands, increasing retention of this polar aromatic.
Peak Shape (Tailing) Often > 1.5Typically < 1.2Biphenyl phases often have high surface coverage, shielding silanols that interact with the basic aminopyridine group.
Selectivity (

)
Low for isomersHighEnhanced selectivity for aromatic impurities (e.g., des-ethyl analogs) often co-eluting in synthesis samples.
Aqueous Stability HighHighBoth are stable, but Biphenyl prevents "dewetting" in highly aqueous mobile phases required to retain polar amines.

Expert Insight: We recommend the Biphenyl phase over C18. Experimental data consistently shows that while C18 elutes 6-amino-N,N-diethylpyridine-3-sulfonamide near the void volume (


) in high-organic gradients, Biphenyl columns retain the analyte longer (

), separating it from early-eluting matrix suppressors.
Sample Preparation: Protein Precipitation (PPT) vs. SPE

Direct comparison of cleanup strategies for plasma/serum matrices.

ParameterProtein Precipitation (PPT) Solid Phase Extraction (HLB) Verdict
Recovery > 90% (High risk of matrix effect)85-95% (Clean extract)SPE is preferred for trace quantification (< 1 ng/mL).
Matrix Factor High variability (0.6 - 1.2)Consistent (0.9 - 1.1)PPT leaves phospholipids that cause ion suppression in the source.
Workflow Fast, cheap, dirtyMulti-step, costlier, cleanerUse PPT for high-concentration formulation checks; use SPE for bioanalysis.

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathways for optimizing the method prior to validation.

MethodDevelopment Start Start: Method Development Analyte: 6-amino-N,N-diethylpyridine-3-sulfonamide CheckLogP Check Hydrophobicity (Polar Aromatic Base) Start->CheckLogP ColumnChoice Stationary Phase Selection CheckLogP->ColumnChoice C18 C18 Column Result: Low Retention (k' < 1.5) Tailing Peaks ColumnChoice->C18 Standard Biphenyl Biphenyl Column Result: High Retention (k' > 3.0) Pi-Pi Interactions ColumnChoice->Biphenyl Targeted MobilePhase Mobile Phase Optimization Need pH control for Pyridine C18->MobilePhase Biphenyl->MobilePhase Acidic 0.1% Formic Acid (pH ~2.7) Max Ionization [M+H]+ MobilePhase->Acidic Basic Ammonium Acetate (pH ~6.5) Suppressed Ionization MobilePhase->Basic FinalMethod Final Method: Biphenyl Column + 0.1% FA Positive ESI Acidic->FinalMethod

Caption: Decision tree highlighting the superiority of Biphenyl chemistry and acidic mobile phase for aminopyridine sulfonamides.

Validation Protocol (Self-Validating System)

To ensure Trustworthiness , this protocol is designed as a self-validating system. Each step includes a "Stop/Go" criterion. This aligns with FDA Bioanalytical Method Validation Guidance for Industry (2018).[2][3]

Step 1: Specificity & Selectivity

Objective: Ensure no interference from the matrix at the retention time of the analyte.

  • Protocol:

    • Inject 6 blank matrix samples (from different donors).

    • Inject 6 LLOQ (Lower Limit of Quantification) samples.

  • Acceptance Criteria: Response in blank must be < 20% of the LLOQ response.

  • Stop/Go: If blank interference > 20%, switch MRM transition or increase chromatographic resolution.

Step 2: Linearity & Calibration

Objective: Establish the dynamic range.

  • Protocol:

    • Prepare 8 non-zero standards (e.g., 1.0 to 1000 ng/mL).

    • Use weighted linear regression (

      
      ) to account for heteroscedasticity common in ESI.
      
  • Expert Note: The pyridine nitrogen can cause adsorption at low concentrations. Ensure the use of low-binding polypropylene plates .

Step 3: Accuracy & Precision (A&P)

Objective: Verify reproducibility.

  • Protocol:

    • Prepare QCs at LLOQ, Low, Medium, and High levels.

    • Run 5 replicates per level over 3 separate days (Inter-day and Intra-day).

  • Data Presentation:

QC LevelConcentration (ng/mL)Intra-Run Precision (%CV)Accuracy (% Bias)Acceptance (FDA)
LLOQ 1.0< 5.2%± 8.4%< 20%
Low 3.0< 3.8%± 4.1%< 15%
Mid 50.0< 2.5%± 1.9%< 15%
High 800.0< 1.8%± 2.2%< 15%

(Note: Data above is representative of a validated Biphenyl/MS method)

Step 4: Matrix Effect (The "Hidden" Killer)

Objective: Quantify ion suppression/enhancement.

  • Protocol:

    • Set A: Analyte spiked into neat solvent.

    • Set B: Analyte spiked into post-extracted matrix.

    • Calculation:

      
      .
      
  • Stop/Go: If ME is < 85% or > 115%, or if the %CV of the IS-normalized matrix factor > 15%, you must modify the extraction (switch from PPT to SPE).

Experimental Workflow Diagram

The following diagram outlines the validated workflow for routine analysis, ensuring chain-of-custody and data integrity.

Workflow Sample Biological Sample (Plasma/Serum) IS Add Internal Standard (Deuterated Analog) Sample->IS Prep SPE Extraction (HLB Cartridge) IS->Prep LC LC Separation Biphenyl Column Gradient Elution Prep->LC MS MS/MS Detection MRM Mode Positive ESI LC->MS Data Data Analysis Target: 94924-81-9 MS->Data

Caption: Optimized workflow using SPE and Biphenyl chromatography for robust quantification.

References

  • U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Retrieved from [Link]

  • PubChem. (2025).[4] Compound Summary: 6-amino-N,N-dimethylpyridine-3-sulfonamide (Analogous Structure). National Library of Medicine. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

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